Sodium dodecyl sulfate
Description
Historical Trajectories and Foundational Contributions
The widespread use of SDS in protein analysis is a direct result of key innovations in electrophoretic separation techniques and a deeper understanding of surfactant-protein interactions.
Genesis of SDS-Polyacrylamide Gel Electrophoresis (SDS-PAGE)
The development of polyacrylamide gels as a stable and effective medium for electrophoresis in the 1960s, with contributions from researchers like Baruch Davis and Leonard Ornstein, set the stage for a major breakthrough. abcam.com They introduced the concept of discontinuous gel electrophoresis, which improved the separation of proteins. abcam.com However, it was the work of David F. Summers in 1965 that first described the use of SDS in continuous polyacrylamide gels to separate poliovirus proteins, noting the improved resolution. wikipedia.org
The technique was significantly refined in 1970 by Ulrich K. Laemmli, whose work is considered a landmark in protein biochemistry. wikipedia.orgmit.edu Laemmli's system, which incorporated SDS into a discontinuous gel system, allowed for the separation of proteins primarily based on their molecular weight. abcam.commit.edu This method dramatically improved the resolution of protein bands and became a cornerstone of molecular biology. abcam.com The motivation behind Laemmli's work was the need to analyze the structural proteins of the bacteriophage T4 capsid, which could not be easily dissociated under native conditions. mit.edu The work of Jacob V. Maizel Jr., who had demonstrated the dissociation of poliovirus particles with SDS, was influential in this development. mit.eduquora.com The first published SDS-polyacrylamide gel, resolving the four major capsid proteins of poliovirus, appeared in 1965. quora.com
The significance of Laemmli's publication is underscored by its status as one of the most cited papers in scientific literature, highlighting the profound impact of SDS-PAGE on biological research. wikipedia.org
Pioneering Studies in Protein Biochemistry and Surfactant Science
Early investigations into the properties of SDS as a surfactant laid the groundwork for its application in protein chemistry. rroij.comchemicalbook.com As an anionic surfactant, SDS possesses an amphiphilic nature, with a 12-carbon tail and a polar sulfate (B86663) headgroup, which allows it to effectively solubilize oily residues. rroij.comwikipedia.org
Pioneering studies demonstrated that SDS could disrupt non-covalent bonds within proteins, causing them to unfold from their native three-dimensional structures into linear polypeptide chains. wikipedia.orgquora.com This denaturation process was found to be crucial for accurate molecular weight determination by electrophoresis, as it eliminated the influence of the protein's native shape and charge on its migration through the gel. quora.comkhanacademy.org Klaus Weber and Mary Osborn in 1969 conducted a study that validated the reliability of using SDS-PAGE for determining protein molecular weights, building upon the initial findings of Arnold Shapiro, Eladio Viñuela, and Jacob Maizel. youtube.com Their work showed that the mobility of proteins in the gel was proportional to their molecular weight, a fundamental principle of SDS-PAGE. youtube.com
Furthermore, early research elucidated the mechanism of SDS-protein interaction, revealing that SDS binds to proteins in a relatively constant weight ratio of approximately 1.4 grams of SDS per gram of protein. wikipedia.orgmetwarebio.com This uniform binding masks the intrinsic charge of the protein, imparting a net negative charge that is proportional to the protein's mass. wikipedia.orgkhanacademy.org
Strategic Significance of SDS as a Biochemical Reagent
The strategic importance of SDS in biochemistry and molecular biology is multifaceted, stemming from its potent denaturing and solubilizing properties. rroij.commdpi.com It is a key component in numerous laboratory applications, from sample preparation to analytical separation. wikipedia.org
SDS is widely used for cell lysis to extract DNA and RNA, as it effectively disrupts cell membranes and dissociates protein-nucleic acid complexes. rroij.comwikipedia.org In this context, SDS also inhibits nucleases that could degrade the genetic material. wikipedia.org
The primary significance of SDS, however, lies in its role in SDS-PAGE. abcam.comwikipedia.org By denaturing proteins and coating them with a uniform negative charge, SDS ensures that their separation in the polyacrylamide gel is based almost exclusively on their molecular weight. abcam.comkhanacademy.org This allows for the accurate determination of protein size, assessment of sample purity, and identification of proteins. abcam.com The technique is also a critical preparatory step for Western blotting, where separated proteins are transferred to a membrane for detection with specific antibodies. abcam.com
The denaturation process induced by SDS involves the disruption of non-covalent bonds, leading to the loss of the protein's secondary and tertiary structures. quora.com The interaction is primarily hydrophobic at submicellar concentrations of SDS and becomes exclusively hydrophobic at micellar concentrations. nih.govresearchgate.net This interaction is largely independent of the protein's initial conformation or ionization state. nih.govresearchgate.net
Below is an interactive data table summarizing the key properties and applications of Sodium Dodecyl Sulfate as a biochemical reagent.
| Property | Description | Application in Biochemistry |
| Anionic Surfactant | Possesses a negatively charged headgroup and a hydrophobic tail. wikipedia.org | Solubilizes proteins and lipids. rroij.comwikipedia.org |
| Protein Denaturation | Disrupts non-covalent bonds, unfolding proteins into linear chains. wikipedia.orgquora.com | Essential for SDS-PAGE to separate proteins by size. abcam.comkhanacademy.org |
| Uniform Charge Coating | Binds to proteins at a constant weight ratio, imparting a uniform negative charge. wikipedia.orgmetwarebio.com | Ensures protein migration in electrophoresis is proportional to molecular weight. wikipedia.orgkhanacademy.org |
| Cell Lysis | Disrupts cell membranes. rroij.comwikipedia.org | Used in DNA and RNA extraction procedures. wikipedia.org |
| Nuclease Inhibition | Inhibits the activity of enzymes that degrade nucleic acids. wikipedia.org | Protects DNA and RNA during extraction. wikipedia.org |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
sodium;dodecyl sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26O4S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-16-17(13,14)15;/h2-12H2,1H3,(H,13,14,15);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBMJMQXJHONAFJ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCOS(=O)(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
NaSO4C12H25, C12H25O4S.Na, C12H25NaO4S | |
| Record name | DODECYL SULFATE, [SODIUM SALT] | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8602 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | SODIUM LAURYL SULFATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0502 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1026031 | |
| Record name | Sodium dodecyl sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1026031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dodecyl sulfate, [sodium salt] appears as white to pale yellow paste or liquid with a mild odor. Sinks and mixes with water. (USCG, 1999), Dry Powder; Liquid; Liquid, Other Solid; Other Solid; Pellets or Large Crystals, White or cream-colored solid; [Merck Index] White to pale yellow paste or liquid; [CAMEO] White powder; [MSDSonline], WHITE SOLID IN VARIOUS FORMS WITH CHARACTERISTIC ODOUR. | |
| Record name | DODECYL SULFATE, [SODIUM SALT] | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8602 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Sulfuric acid monododecyl ester sodium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Sodium lauryl sulfate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/7127 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | SODIUM LAURYL SULFATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0502 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Solubility |
less than 1 mg/mL at 66 °F (NTP, 1992), 1 g dissolves in 10 mL water, giving an opalescent solution, In water, 1.00X10+5 mg/L (temp not specified), Solubility in water, g/100ml at 20 °C: 15 (moderate) | |
| Record name | DODECYL SULFATE, [SODIUM SALT] | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8602 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Sodium lauryl sulfate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00815 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | SODIUM LAURYL SULFATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1315 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | SODIUM LAURYL SULFATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0502 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Density |
greater than 1.1 at 68 °F (USCG, 1999) | |
| Record name | DODECYL SULFATE, [SODIUM SALT] | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8602 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Impurities |
/Impurities/ Linear alkyl sulphates of shorter and longer chain length, the main impurity being the C14-compound. | |
| Record name | SODIUM LAURYL SULFATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1315 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White or cream-colored crystals, flakes, or powder, Small, white or light-yellow crystals, White to cream-colored crystals, flakes or powder | |
CAS No. |
151-21-3, 8012-56-4 | |
| Record name | DODECYL SULFATE, [SODIUM SALT] | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8602 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Sodium lauryl sulfate [JAN:NF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000151213 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sodium lauryl sulfate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00815 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Sulfuric acid monododecyl ester sodium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Sodium dodecyl sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1026031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium dodecyl sulphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.263 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Sulfuric acid monododecyl ester sodium salt (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.800 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SODIUM LAURYL SULFATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/368GB5141J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | SODIUM LAURYL SULFATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1315 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | SODIUM LAURYL SULFATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0502 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
399 to 405 °F (NTP, 1992), 204 °C | |
| Record name | DODECYL SULFATE, [SODIUM SALT] | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8602 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Sodium lauryl sulfate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00815 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | SODIUM LAURYL SULFATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0502 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Biomolecular Interaction Mechanisms of Sodium Dodecyl Sulfate
Protein-Sodium Dodecyl Sulfate (B86663) Complexation and Structural Modulation
The interaction between proteins and SDS leads to the formation of complexes that dramatically alter the protein's native conformation. This modulation of protein structure is a direct result of the binding of SDS molecules to the polypeptide chain, which disrupts the delicate balance of forces that maintain the protein's functional, folded state. The process is not a simple, one-step event but rather a series of conformational changes that are dependent on factors such as the concentration of SDS and the intrinsic properties of the protein itself.
The denaturation of a protein by SDS is a multifaceted process that involves the disruption of its secondary, tertiary, and quaternary structures. The amphipathic nature of SDS, possessing both a hydrophobic hydrocarbon tail and a hydrophilic sulfate headgroup, allows it to interact favorably with both nonpolar and polar regions of a protein. This dual interaction capability is the primary driver of its potent denaturing effect.
The unfolding of proteins by Sodium Dodecyl Sulfate (SDS) is driven by a combination of hydrophobic and electrostatic interactions. aatbio.com The hydrophobic tail of the SDS molecule interacts with the nonpolar side chains of amino acids, which are typically buried within the protein's core. mtoz-biolabs.com This disruption of the native hydrophobic core is a key initial step in the denaturation process. youtube.com Simultaneously, the negatively charged sulfate headgroup of SDS can engage in electrostatic interactions with charged residues on the protein surface.
At low concentrations, the binding is thought to be primarily electrostatic, with some concurrent interaction between the hydrophobic tail and nearby hydrophobic patches on the protein. nih.gov The nature of the interaction is predominantly hydrophobic in the submicellar concentration range and becomes exclusively hydrophobic at micellar concentrations of SDS. nih.gov This suggests that as more SDS molecules become available, the hydrophobic effect becomes the dominant force driving the unfolding process. The interplay of these forces leads to the destabilization of the protein's native structure, initiating the unfolding cascade.
The effect of SDS on protein conformation is highly dependent on its concentration, with distinct behaviors observed in the submicellar and micellar regimes. nih.gov Below the critical micelle concentration (CMC), where SDS exists primarily as monomers, it can bind to proteins in a manner akin to a ligand, sometimes even stabilizing the native state. nih.gov However, as the concentration of SDS monomers increases, they begin to form clusters on the protein, leading to localized or global disruption of the protein's structure. nih.gov
Equilibrium and stopped-flow kinetic studies have indicated that the unfolding of the tertiary structure occurs in the submicellar range, while the expansion of the protein chain is a discrete event that happens in the micellar range of SDS concentrations. nih.govresearchgate.net The expansion of the polypeptide chain at micellar concentrations is driven by coulombic repulsion between the negatively charged micelles bound to the protein. nih.govresearchgate.net This concentration-dependent behavior highlights the multifaceted nature of SDS-protein interactions, which can range from subtle structural perturbations to complete denaturation and chain expansion.
The following table summarizes the concentration-dependent effects of SDS on the structure of the S6 protein:
| SDS Concentration | Observed Effect on S6 Protein | Timescale of Unfolding |
| ≤1 mM | Formation of quasi-micelles with surfactant molecules. | Minutes |
| Millimolar range | Denaturation through a heterogeneous ensemble of unfolded states. | Multi-seconds |
| Tens of millimolar | Unfolding into a micelle-packed conformation. | Seconds |
| >50 mM | Rapid unfolding dynamics. | Milliseconds |
This data is based on studies of the globular protein S6 and may vary for other proteins. nih.gov
Several models have been proposed to describe the architecture of protein-SDS complexes. Among the most prominent is the "necklace-and-beads" model. nih.gov This model posits that SDS micelles act as "beads" that are distributed along the unfolded polypeptide chain, which forms the "necklace." nih.govillinois.edu This configuration results in a fluid structure where the number and location of the bound micelles can change dynamically. nih.govnih.gov
Molecular dynamics simulations have provided detailed microscopic views that support this model, showing proteins wrapping around SDS micelles. nih.govillinois.edu Alternative models that have been suggested include a rigid rod model and a flexible helix model, where the protein wraps around a single cylindrical SDS micelle. nih.gov The specific architecture of the protein-SDS complex can be influenced by the protein's properties and the concentration of SDS. For instance, at extremely low SDS concentrations, proteins may adopt a more compact state. nih.gov
The unfolding of proteins by SDS is not a simple two-state process but rather a multi-stage event involving the formation of various intermediate states. nih.gov For example, the unfolding of the small globular protein S6 in the presence of SDS has been shown to proceed through at least three different types of denatured states with varying levels of compactness and dynamics. nih.gov
Kinetic studies using techniques like stopped-flow spectroscopy have revealed the presence of these intermediates. For acid-denatured cytochrome c, stopped-flow circular dichroism and fluorescence studies have identified distinct refolding mechanisms at submicellar and micellar SDS concentrations, with a clear refolding intermediate observed in the fluorescence data. nih.gov The unfolding of β-lactoglobulin induced by SDS also occurs in several steps, beginning with the rapid binding of SDS and clustering, followed by a slower rearrangement of the protein around the micelle. nih.gov These findings underscore the complexity of the unfolding pathway, which can be influenced by the specific protein and the experimental conditions.
Kinetics and Thermodynamics of SDS-Protein Binding Events
The binding of SDS to proteins is a dynamic process characterized by specific kinetic and thermodynamic parameters. Kinetic investigations, often employing stopped-flow spectrometry, have provided insights into the rates of conformational changes that occur upon SDS binding. acs.org These studies have shown that changes in the secondary and tertiary structures of proteins can occur simultaneously and often in a single, irreversible step. acs.org
Thermodynamic analysis, frequently conducted using Isothermal Titration Calorimetry (ITC), allows for the determination of key parameters such as the change in enthalpy (ΔH), Gibbs free energy (ΔG), and entropy (ΔS) associated with the binding process. whiterose.ac.uknih.govnih.gov These measurements provide a quantitative understanding of the driving forces behind the interaction. For instance, the interaction of SDS with ribonuclease A has been shown to involve both ionic interactions at low SDS concentrations and dominant hydrophobic interactions at higher concentrations, leading to the formation of a complex with a specific free energy of formation. researchgate.net
The following table presents a summary of thermodynamic parameters for the interaction of various surfactants with Ribonuclease A, illustrating the contribution of hydrophobic and electrostatic forces.
| Surfactant | Transition | ΔG° (kcal/mol) | ΔH (kcal/mol) | TΔS (kcal/mol) |
| This compound (SDS) | N ↔ I₁ | 3.8 (±0.2) | -1.5 (±0.1) | 5.3 |
| I₁ ↔ I₂ | 0.9 (±0.1) | 2.5 (±0.2) | 3.4 | |
| I₂ ↔ I₃ | 0.8 (±0.1) | -1.2 (±0.1) | -0.4 | |
| I₃ ↔ U | -0.3 (±0.05) | 1.8 (±0.1) | 2.1 | |
| Sodium Decyl Sulfate (SDeS) | N ↔ I₁ | 3.5 (±0.2) | -1.2 (±0.1) | 4.7 |
| I₁ ↔ I₂ | 0.7 (±0.1) | 2.1 (±0.2) | 2.8 | |
| I₂ ↔ I₃ | 0.6 (±0.1) | -1.0 (±0.1) | -0.4 | |
| I₃ ↔ U | -0.2 (±0.05) | 1.5 (±0.1) | 1.7 | |
| Sodium Octyl Sulfate (SOS) | N ↔ I | 3.2 (±0.2) | -1.0 (±0.1) | 4.2 |
| I ↔ U | 0.5 (±0.1) | 1.8 (±0.1) | 2.3 |
N: Native state, I₁, I₂, I₃: Intermediate states, U: Unfolded state. Data adapted from studies on Ribonuclease A.
The kinetic and thermodynamic data together provide a comprehensive picture of the SDS-protein binding event, revealing a complex energy landscape that governs the unfolding process.
Association and Dissociation Rate Constants
In the case of the multimeric protein carmin, dissociation into its monomers is initiated at an SDS concentration of 1.6 mM and reaches 50% at 5 mM SDS nih.gov. The denaturation of carmin occurs at SDS concentrations above 5 mM nih.gov. The dissociation process involves the binding of approximately 540 moles of SDS per mole of protein nih.gov.
The following table summarizes key kinetic parameters of SDS-protein interactions.
| Protein Complex | SDS Concentration (mM) | Rate Constant (koff) | Half-life (t1/2) | Association Constant (Ka) (M⁻¹) | Reference |
| t-PA·PAI-1 | 35 | 1.4 x 10⁻² min⁻¹ | 49.5 min | - | nih.gov |
| Carmin (dissociation) | 1.6 - 5.0 | - | - | 6.90 x 10² | nih.gov |
Energetics of SDS-Induced Conformational Changes
The interaction between SDS and proteins involves significant energetic changes that drive conformational transitions. The binding of SDS to proteins can be both an exothermic process, particularly at submicellar concentrations, and an endothermic one at micellar concentrations. The nature of these interactions shifts from predominantly electrostatic at very low SDS concentrations to hydrophobic as the concentration increases d-nb.info.
For the multimeric protein carmin, the dissociation step reflects a Gibbs free energy change (ΔG⁰) of -4.0 kcal mol⁻¹ nih.gov. In general, the stability of a protein's native state is marginal, with a free energy difference between the native and denatured states in the range of 25–60 kJ·mol⁻¹ under physiological conditions nih.gov. SDS disrupts this delicate balance of interactions, leading to unfolding.
The table below outlines the thermodynamic parameters associated with SDS-induced conformational changes in a model protein.
| Protein | Process | Gibbs Free Energy (ΔG⁰) (kcal mol⁻¹) | Enthalpy (ΔH) | Entropy (ΔS) | Reference |
| Carmin | Dissociation | -4.0 | - | - | nih.gov |
Influence on Protein Aggregation, Fibrillation, and Solubilization
This compound exerts a concentration-dependent influence on protein aggregation and fibrillation. At submicellar concentrations, SDS can inhibit the formation of amyloid fibrils for some proteins, such as bovine serum albumin (BSA) msu.ru. In the case of α-lactalbumin, low concentrations of SDS were found to increase the lag time for fibrillation, while higher concentrations accelerated fibril elongation nih.gov. However, at concentrations above 2mM, SDS inhibited fibrillation and promoted the formation of amorphous aggregates nih.gov. This suggests that at lower concentrations, SDS may act as a salt, while at higher concentrations, it can act as a chaperone, hindering the hydrophobic interactions that lead to fibrillar aggregates nih.gov.
The solubilization of proteins is a key function of SDS, particularly in laboratory settings. It is a powerful solubilizing agent for a wide range of proteins, including those found in inclusion bodies mdpi.com. The mechanism of solubilization involves the binding of SDS to the protein, which disrupts both intra- and intermolecular interactions, leading to the unfolding and dissolution of protein aggregates.
The effect of SDS on the fibrillation of human serum albumin (HSA) is also dose-dependent. Low concentrations of SDS can inhibit neurite outgrowth, indicating a potential neurotoxic effect of the resulting aggregates, whereas higher concentrations have a lesser effect nih.gov.
Facilitation of Protein Refolding
While SDS is a potent denaturant, it can paradoxically be used to facilitate the refolding of proteins. Proteins that have been denatured and solubilized by SDS can often be refolded by removing the SDS. This can be achieved by the addition of non-ionic surfactants, such as octaethylene glycol monododecyl ether (C₁₂E₈) or dodecyl maltoside (DDM) nih.gov. These non-ionic surfactants compete with the protein for binding to SDS, forming mixed micelles and effectively stripping the SDS from the protein, allowing it to refold into its native conformation nih.gov.
Amphipathic cosolvents like 2-methyl-2,4-pentanediol (MPD) can also be used to refold proteins from an SDS-denatured state researchgate.net. This method has been successfully applied to both integral membrane proteins and soluble proteins researchgate.net. The refolding process in the presence of MPD can be quite efficient, with refolding yields of up to 67% reported for some proteins researchgate.net.
Nucleic Acid-Sodium Dodecyl Sulfate Interactions
Mechanisms in Cellular Lysis and DNA Extraction
This compound is a critical component in many protocols for cell lysis and DNA extraction due to its ability to disrupt cellular structures and denature proteins. The primary mechanism of SDS in this context is the solubilization of the lipid bilayer of the cell membrane. The amphipathic nature of SDS allows its hydrophobic tail to insert into the lipid membrane while its hydrophilic head group remains in the aqueous environment. This disrupts the membrane's integrity, leading to cell lysis and the release of intracellular contents quora.commagen-tec.comlifecanvastech.com.
Once the cell is lysed, SDS plays a crucial role in denaturing proteins, including deoxyribonucleases (DNases), which could otherwise degrade the extracted DNA quora.com. By binding to proteins, SDS disrupts their secondary and tertiary structures, rendering them inactive. This denaturation also helps to release the DNA from its association with proteins, such as histones quora.com.
The process of DNA extraction using SDS typically involves the following steps:
Cell Lysis: Disruption of the cell membrane and nuclear envelope by SDS to release the cellular contents quora.commagen-tec.com.
Protein Denaturation: Unfolding of proteins, including DNases, by SDS to prevent DNA degradation and release DNA from chromatin quora.com.
Protein Removal: Precipitation of denatured proteins, often facilitated by the addition of salt, which can be removed by centrifugation magen-tec.com.
DNA Precipitation: The purified DNA is then typically precipitated from the solution using alcohol.
Lipid and Membrane-Sodium Dodecyl Sulfate Interactions
The interaction of this compound with lipids and cell membranes is a fundamental process in its function as a detergent and lytic agent. The solubilization of a lipid membrane by SDS is generally understood to occur via a three-stage model acs.org.
Monomer Partitioning: Initially, SDS monomers from the aqueous solution partition into the outer leaflet of the lipid bilayer. This insertion increases the surface area of the outer leaflet, inducing mechanical strain lifecanvastech.comacs.org.
Pore Formation and Micelle Coexistence: As the concentration of SDS in the membrane increases, the strain leads to the formation of transient pores in the bilayer. At this stage, mixed micelles of lipid and SDS can coexist with the still largely intact, but now porous, membrane lifecanvastech.comacs.org.
Membrane Solubilization: Finally, at a sufficiently high SDS concentration, the bilayer structure is completely disrupted, and the membrane is fully solubilized into mixed micelles of lipid and SDS lifecanvastech.comacs.org.
Molecular dynamics simulations have shown that the insertion of SDS into a dipalmitoylphosphatidylcholine (DPPC) bilayer can lead to a decrease in the area per lipid and an increase in the bilayer thickness at SDS concentrations below 28 mol% iphy.ac.cn. This is attributed to the strong hydrophilic interactions between the sulfate headgroups of SDS and the phosphocholine groups of the lipids, as well as hydrophobic interactions between the hydrocarbon tails, leading to tighter packing iphy.ac.cn.
The thermodynamics of these interactions are complex, with electrostatic repulsion at the membrane surface playing a significant role. The binding of SDS to zwitterionic phospholipid membranes can be described by a surface partition equilibrium that is influenced by these electrostatic effects nih.gov. The translocation of SDS across the membrane (flip-flop) is generally slow at room temperature but is significantly accelerated at higher temperatures nih.govcambridge.org.
Membrane Solubilization and Lipid Bilayer Disruption
This compound (SDS) is a potent anionic surfactant widely utilized for its ability to disrupt cellular membranes and solubilize lipids and membrane proteins. The mechanism of membrane solubilization by SDS is a multi-step process that involves the partitioning of SDS monomers into the lipid bilayer, subsequent structural perturbation and destabilization of the membrane, and finally, the formation of mixed micelles.
The interaction begins with individual SDS monomers inserting themselves into the outer leaflet of the phospholipid bilayer. lifecanvastech.com The hydrophobic alkyl tail of the SDS molecule buries itself into the hydrophobic core of the membrane, while the negatively charged sulfate headgroup remains at the aqueous interface. youtube.com This initial partitioning is influenced by factors such as the detergent-to-lipid molar ratio, temperature, and electrostatic forces. acs.org Hydrophilic interactions between the sulfate and phosphocholine groups, combined with hydrophobic interactions between the hydrocarbon chains of SDS and the lipids, facilitate a tight packing density. acs.orgiphy.ac.cn
At sub-solubilizing concentrations, the insertion of SDS monomers induces significant structural changes in the lipid bilayer. Molecular dynamics simulations on dipalmitoylphosphatidylcholine (DPPC) bilayers have shown that as the concentration of SDS increases up to a certain threshold (e.g., <28 mol%), the bilayer area unexpectedly decreases while the bilayer thickness and the order of the lipid tails increase. iphy.ac.cn This suggests that at lower concentrations, SDS molecules act as intermediaries, strengthening the interactions between lipid molecules and causing the membrane to become more tightly packed and ordered. iphy.ac.cn However, the total volume of the bilayer still increases proportionally with the SDS concentration. iphy.ac.cn
| SDS Mole Fraction (%) | Bilayer Area (nm²) | Bilayer Thickness (nm) |
|---|---|---|
| 0 | 4.10 | 3.80 |
| 1.5 | 4.05 | 3.85 |
| 12 | 3.90 | 3.95 |
| 21 | 3.85 | 4.00 |
| 28 | 3.80 | 4.05 |
| 44 | 4.20 | 3.70 |
Data derived from molecular dynamics simulations of SDS effects on a DPPC bilayer. The data illustrates the non-linear relationship between SDS concentration and membrane structural parameters, showing an initial condensing effect at lower concentrations. iphy.ac.cn
As the concentration of SDS in the membrane increases, the curvophilic nature of the SDS monomer, which has a positive spontaneous curvature, perturbs the local bilayer structure. acs.org This induces mechanical stress and curvature in the membrane, which can lead to the formation of transient, hydrophilic pores. lifecanvastech.comacs.orgnih.gov Research has identified two distinct types of current fluctuations in planar lipid bilayers exposed to sub-solubilizing SDS concentrations, suggesting the formation of both short-lived lipid pores and more stable, longer-lived pores whose walls contain SDS molecules. nih.gov These pores increase the permeability of the membrane, allowing for the leakage of entrapped solutes and facilitating the flip-flop of SDS molecules to the inner monolayer. nih.gov
Physicochemical Aspects of Sodium Dodecyl Sulfate Self Assembly
Micellization Phenomena and Critical Micelle Concentration Determination
One of the fundamental properties of surfactants is their ability to self-associate into organized molecular assemblies called micelles. jcsp.org.pk This process, known as micellization, occurs above a specific concentration known as the Critical Micelle Concentration (CMC). Below the CMC, SDS molecules exist predominantly as monomers in the solution. As the concentration increases to the CMC, there is an abrupt change in several physical properties of the solution as the monomers begin to aggregate to form micelles. jcsp.org.pkvlabs.ac.in
The formation of micelles is a spontaneous process driven by hydrophobic interactions between the nonpolar tails of the surfactant molecules and electrostatic repulsion between the ionic head groups. nepjol.info In an aqueous environment, the hydrophobic dodecyl chains cluster together to form the core of the micelle, while the negatively charged sulfate (B86663) head groups are exposed to the aqueous solvent, forming the micellar surface. nih.gov
The CMC is a crucial parameter for characterizing surfactants and their applications. asianpubs.org Its determination relies on monitoring a physical property of the surfactant solution as a function of concentration and identifying the point of abrupt change. jcsp.org.pkvlabs.ac.in Several methods are employed for this purpose:
Conductivity Method: For ionic surfactants like SDS, the conductivity of the solution changes at the CMC. Below the CMC, conductivity increases linearly with concentration as SDS acts as a normal electrolyte. Above the CMC, the formation of micelles, which have lower mobility than free monomers and bind a fraction of the counter-ions, leads to a decrease in the slope of the conductivity versus concentration plot. jcsp.org.pkvlabs.ac.in The intersection of the two linear portions of the plot gives the CMC. vlabs.ac.in
Surface Tension Method: Surfactant monomers adsorb at the air-water interface, reducing the surface tension of the solution. As the SDS concentration increases, the surface tension decreases until the interface is saturated with monomers. At the CMC, micelles begin to form in the bulk solution, and the surface tension remains relatively constant with further increases in concentration. nepjol.info The break in the plot of surface tension versus the logarithm of concentration indicates the CMC.
Fluorescence Spectroscopy: This sensitive method often uses a fluorescent probe, such as pyrene (B120774). Pyrene has low solubility in water but is readily solubilized within the hydrophobic core of micelles. The fluorescence emission spectrum of pyrene is sensitive to the polarity of its microenvironment. jcsp.org.pkasianpubs.org A significant change in the fluorescence intensity ratio of certain vibronic bands is observed upon the formation of micelles, allowing for the determination of the CMC. asianpubs.org
Capillary Electrophoresis (CE): This technique utilizes the principle that the electrical current in a CE apparatus is affected by the different conductivities of surfactant monomers and micelles. A plot of the electric current versus the surfactant concentration shows a break point corresponding to the CMC. acs.org
The CMC of SDS is not a fixed value and is influenced by the composition of the solvent and the presence of additives.
| Condition | Temperature (°C) | Method | CMC (mM) | Reference |
| In Water | 25 | Capillary Electrophoresis | 8.3 | acs.org |
| In Water | 25 | Fluorescence Spectroscopy | 8.3 | jcsp.org.pk |
| In Water with 30 mM NaCl | 25 | Capillary Electrophoresis | 5.2 | acs.org |
| In Acetonitrile-Water (3% v/v) | Not Specified | Fluorescence Spectroscopy | 7.7 | asianpubs.org |
| In Water with 10 mM β-cyclodextrin | 25 | Capillary Electrophoresis | 14.8 | acs.org |
Structural Characterization of SDS Micelles and Supramolecular Aggregates
Above the CMC, SDS molecules aggregate to form micelles with a distinct core-shell structure. The core is composed of the hydrophobic dodecyl chains, creating a nonpolar, liquid-hydrocarbon-like environment, while the shell consists of the hydrophilic ionic sulfate head groups and associated counter-ions (Na⁺) at the interface with the bulk aqueous solution. nih.govdannalab.com
The size, shape, and aggregation number (the number of surfactant molecules per micelle) of SDS micelles have been extensively studied using various techniques:
Small-Angle Neutron Scattering (SANS): SANS is a powerful technique for characterizing the structure of micelles in solution. Studies using SANS have revealed that SDS micelles are often not perfectly spherical but are better described as slightly compressed oblate ellipsoids. nih.gov For a 1% SDS sample at 40°C, the micelle half-axes were determined to be approximately 14.1 Å and 20.9 Å. nih.gov The aggregation number for SDS typically ranges between 50 and 70, depending on factors like temperature and ionic strength. researchgate.net
Molecular Dynamics (MD) Simulations: MD simulations provide atomistic-level insights into the structure and dynamics of micelles. These simulations have confirmed a generally spherical shape for SDS micelles, with a mean radius of approximately 19.4 Å to 20.9 Å. acs.orgresearchgate.net They also show that the hydrophobic core is tightly packed. rsc.org
Small-Angle X-ray Scattering (SAXS): SAXS analysis also supports a core-shell model for SDS micelles. Reconstruction of the electron density profile shows a core region of low electron density (hydrocarbon tails) and a shell of high electron density (sulfate head groups). dannalab.com
Beyond individual micelles, SDS can form more complex supramolecular aggregates , particularly in the presence of oppositely charged polymers (polyelectrolytes). For instance, when interacting with the cationic network of poly(diallyldimethylammonium chloride) (PDADMACl), SDS forms a highly ordered hexagonal supramolecular structure within the polymer gel. acs.org This structure is distinct from that of pure SDS micelles and exhibits a characteristic spacing of 3.7 nm between the SDS aggregates. acs.org The degree of order in these complexes increases with the concentration of SDS. acs.org
| Parameter | Value | Technique | Reference |
| Shape | Oblate Ellipsoid | SANS | nih.gov |
| Shape | Spherical | MD Simulation | acs.orgrsc.org |
| Mean Radius | 19.4 Å | MD Simulation | researchgate.net |
| Radius of Gyration | 16.2 ± 0.12 Å | MD Simulation | acs.org |
| Ellipsoid Half-Axes | 14.1 Å and 20.9 Å (1% SDS, 40°C) | SANS | nih.gov |
| Aggregation Number | 50 - 70 | Varies | researchgate.net |
| Supramolecular Structure (with PDADMACl) | Hexagonal | SAXS | acs.org |
Environmental Factor Modulation of SDS Aggregation Behavior
The self-assembly of SDS is highly sensitive to environmental conditions such as ionic strength and temperature. These factors can significantly alter the CMC, size, shape, and aggregation number of the micelles.
Effect of Ionic Strength: The addition of electrolytes, such as sodium chloride (NaCl), has a pronounced effect on the micellization of SDS. The added counter-ions (Na⁺) shield the electrostatic repulsion between the negatively charged sulfate head groups in the micelle. asianpubs.orgnih.gov This charge screening reduces the repulsive forces, making it more favorable for monomers to aggregate. asianpubs.org Consequently, the CMC of SDS decreases with increasing ionic strength. asianpubs.orgresearchgate.net
Furthermore, the reduced repulsion allows for a more compact packing of the head groups, leading to the formation of larger and more stable micelles. nih.govprinceton.edu The aggregation number increases significantly with added salt. nih.govresearchgate.net The type of counter-ion also plays a role; divalent cations like Ca²⁺ are more effective at shielding charge than monovalent Na⁺. The presence of CaCl₂ induces more compact and densely packed micelles compared to NaCl, which is attributed to the formation of stable "salt bridges" between the SDS head groups mediated by the Ca²⁺ ions. nih.govacs.org
Effect of Temperature: Temperature influences the delicate balance of forces governing micellization, including hydrophobic interactions and head group hydration. The effect of temperature on the CMC of SDS is complex; studies have shown that the CMC can exhibit a minimum at a certain temperature, though it often increases with temperature in the commonly studied ranges. researchgate.netroyalsocietypublishing.org
Increasing temperature generally leads to a decrease in the micelle aggregation number and a shrinking of the micelle size. nih.gov This is partly due to the increased thermal motion of the surfactant molecules and changes in the hydration of both the hydrophobic tail and the hydrophilic head group. nih.gov From a thermodynamic perspective, the micellization of SDS is considered to be an entropy-driven process at lower temperatures, primarily due to the release of structured water molecules from around the hydrophobic tails. acs.orgconicet.gov.ar At higher temperatures, the process becomes more enthalpy-driven. acs.org
Formation of Mixed Surfactant Systems with SDS
When SDS is mixed with other types of surfactants, such as non-ionic or cationic surfactants, they can co-assemble to form mixed micelles. acs.orgmdpi.com These mixed systems often exhibit properties that are significantly different from, and often superior to, those of the individual components, a phenomenon known as synergism. nih.govchemijournal.com
SDS and Non-ionic Surfactants: Mixtures of anionic SDS and non-ionic surfactants (e.g., polyoxyethylene sorbitan (B8754009) esters like Tweens or pentaethylene glycol mono-n-dodecyl ether, C₁₂E₅) are widely studied. acs.orgchemijournal.com In these systems, the incorporation of non-ionic surfactants into the SDS micelle reduces the electrostatic repulsion between the sulfate head groups, thereby lowering the CMC and promoting micelle stability. chemijournal.com The properties of the mixed micelle, such as its size (hydrodynamic radius), can be tuned by changing the molar ratio of the two surfactants. acs.org The structure of the mixed aggregates can also change with composition; for example, in an SDS-C₁₂E₆ system, the micelle shape can transition from a long cylinder to a sphere as the mole fraction of SDS increases. researchgate.net The strength of the interaction between the two surfactants can be quantified by an interaction parameter (β), with more negative values indicating stronger synergistic interactions. chemijournal.com
SDS and Cationic Surfactants: Mixing anionic SDS with a cationic surfactant (e.g., dodecyltrimethylammonium (B156365) bromide, DTAB) leads to strong electrostatic attraction between the oppositely charged head groups. royalsocietypublishing.org This results in a very strong synergistic effect, with a significant reduction in the CMC of the mixture compared to the individual components. royalsocietypublishing.org
The formation of mixed micelles allows for the fine-tuning of surfactant properties for specific applications, harnessing synergistic effects to improve efficiency and performance. mdpi.comnih.gov
Advanced Methodological Applications and Analytical Approaches Employing Sodium Dodecyl Sulfate
Electrophoretic Techniques
Electrophoresis is a fundamental technique for separating biomolecules. The incorporation of SDS has led to the development of powerful methods for protein characterization based on molecular weight.
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) is a widely used technique that separates proteins based on their molecular weight. khanacademy.orgcreative-proteomics.com The core principle of this method lies in the denaturation of proteins by SDS, an anionic surfactant. researchgate.net SDS disrupts the non-covalent bonds that maintain the secondary, tertiary, and quaternary structures of proteins, causing them to unfold into linear polypeptide chains. mtoz-biolabs.commbl.co.jp It then binds to the protein backbone at a relatively constant ratio of approximately 1.4 grams of SDS per gram of protein. nationaldiagnostics.com This binding confers a uniform negative charge along the length of the polypeptide, effectively masking the intrinsic charge of the protein. khanacademy.orgsciencevision.org As a result, when an electric field is applied, the migration of the SDS-protein complexes through the polyacrylamide gel is primarily dependent on their size, with smaller proteins moving more quickly through the gel matrix. mtoz-biolabs.comcreative-proteomics.com
Methodological innovations have continually improved the resolution and applicability of SDS-PAGE. A key advancement was the development of discontinuous buffer systems, which utilize a stacking gel with a lower acrylamide concentration and pH to concentrate the protein sample into a narrow band before it enters the resolving gel, leading to sharper bands. creative-proteomics.com Further enhancements in resolution have been achieved through the use of gradient gels, which have a continuously increasing concentration of acrylamide. This allows for the separation of a broader range of protein sizes on a single gel. Modifications to buffer systems, such as the use of a tricine cathode buffer, have also been shown to improve the resolution of a wide range of polypeptides, from 3.5 to 200 kDa, on a single low-percentage acrylamide gel. nih.gov Additionally, recent innovations have focused on streamlining the process, with new casting systems that reduce gel preparation time from over an hour to just a few minutes. the-scientist.com
The visualization of separated proteins is another area of innovation. While traditional Coomassie Brilliant Blue and silver staining are widely used, fluorescent staining methods have gained popularity due to their high sensitivity and compatibility with downstream applications like mass spectrometry. gbiosciences.comqiagen.combitesizebio.com
Table 1: Comparison of Common Staining Methods in SDS-PAGE
| Staining Method | Detection Limit | Key Advantages | Key Disadvantages |
|---|---|---|---|
| Coomassie Brilliant Blue | 30-100 ng | Inexpensive, easy to use, compatible with mass spectrometry. gbiosciences.combitesizebio.com | Less sensitive than other methods. bitesizebio.com |
| Silver Staining | 2-10 ng | High sensitivity for detecting low-abundance proteins. gbiosciences.comqiagen.com | More complex protocol, may not stain all proteins stoichiometrically, and can be incompatible with mass spectrometry. qiagen.combitesizebio.com |
| Fluorescent Stains | Varies by dye | High sensitivity, broad linear dynamic range, compatible with mass spectrometry. | May require specialized imaging equipment. |
Two-dimensional polyacrylamide gel electrophoresis (2D-PAGE) is a powerful technique for the separation and analysis of complex protein mixtures, capable of resolving thousands of proteins in a single experiment. creative-proteomics.comnih.gov This method separates proteins based on two independent properties in two sequential steps. creative-proteomics.commtoz-biolabs.com
The first dimension is isoelectric focusing (IEF), which separates proteins based on their isoelectric point (pI)—the pH at which a protein has no net electrical charge. creative-proteomics.comjove.com Following IEF, the strip containing the separated proteins is treated with SDS to denature the proteins and impart a uniform negative charge. creative-proteomics.comjove.com
The second dimension is a standard SDS-PAGE, which separates the denatured proteins based on their molecular weight at a 90-degree angle to the first dimension separation. mtoz-biolabs.comwikipedia.org This two-tiered separation results in a gel with protein spots distributed across a two-dimensional map, with each spot ideally representing a single protein species. kendricklabs.com
Recent advancements in 2D-PAGE have focused on improving reproducibility, sensitivity, and quantification. One significant innovation is the development of two-dimensional difference gel electrophoresis (2D-DIGE). nih.govbccresearch.com In 2D-DIGE, different protein samples are pre-labeled with distinct fluorescent dyes. nih.gov These samples can then be mixed and run on the same 2D gel. nih.gov This approach minimizes gel-to-gel variability, allowing for more accurate quantitative comparisons of protein expression levels between different samples. bccresearch.comtandfonline.com The use of narrow-range immobilized pH gradient (IPG) strips in the first dimension has also enhanced the resolution of proteins with similar pI values. tandfonline.com
Table 2: Methodological Steps in 2D-PAGE
| Step | Principle | Role of SDS |
|---|---|---|
| First Dimension: Isoelectric Focusing (IEF) | Separation of proteins based on their isoelectric point (pI) in a pH gradient. creative-proteomics.com | Not directly used in the separation; proteins are in their native or urea-denatured state. |
| Equilibration | Treatment of the IEF strip with SDS and a reducing agent. | Denatures the focused proteins and coats them with a uniform negative charge. creative-proteomics.com |
| Second Dimension: SDS-PAGE | Separation of the now denatured proteins based on their molecular weight. creative-proteomics.com | Essential for providing the uniform charge-to-mass ratio necessary for size-based separation. wikipedia.org |
While denaturing SDS-PAGE is invaluable for determining the molecular weight of polypeptide chains, it results in the loss of the protein's native structure and function. galaxy.aipatsnap.com Native PAGE, on the other hand, separates proteins in their folded state, preserving their biological activity but separating them based on a combination of size, shape, and intrinsic charge, which can make molecular weight estimation difficult. patsnap.comaatbio.com
Native SDS-PAGE (nSDS-PAGE) has emerged as a technique that combines the high-resolution separation of SDS-PAGE with the preservation of native protein properties. nih.gov This method involves modifying the standard SDS-PAGE protocol, often by significantly reducing the concentration of SDS in the running buffer and omitting the boiling step during sample preparation. nih.gov These modifications allow for the separation of proteins while retaining their non-covalently bound cofactors, such as metal ions, and preserving some aspects of their native structure and function. nih.gov
The primary application of nSDS-PAGE is in the study of protein complexes and protein-protein interactions. nih.gov By maintaining the native state, researchers can analyze the composition of multi-protein complexes and investigate their assembly and disassembly. It is also used to assess the integrity of purified proteins, ensuring that they retain their native conformation and any associated cofactors. nih.gov This technique is particularly useful when the functional activity of the separated protein needs to be assessed post-electrophoresis. patsnap.com
Table 3: Comparison of Electrophoretic Techniques
| Technique | Protein State | Basis of Separation | Key Application |
|---|---|---|---|
| Denaturing SDS-PAGE | Denatured (linear) | Molecular Weight | Determining subunit molecular weight. galaxy.ai |
| Native PAGE | Native (folded) | Size, Shape, and Charge | Analyzing protein complexes and function. patsnap.compatsnap.com |
| Native SDS-PAGE (nSDS-PAGE) | Near-Native | Primarily Size (with retention of some native properties) | High-resolution separation while preserving protein complexes and cofactors. nih.gov |
Spectroscopic Investigations of SDS Systems
Spectroscopic techniques provide powerful tools to investigate the effects of SDS on protein structure and dynamics at a molecular level.
Circular Dichroism (CD) spectroscopy is a widely used method for studying the secondary structure of proteins. This technique measures the differential absorption of left- and right-circularly polarized light by chiral molecules, such as proteins. The resulting CD spectrum provides information about the proportions of alpha-helices, beta-sheets, and random coil structures within the protein.
In the context of SDS systems, CD spectroscopy is instrumental in monitoring the conformational changes that occur when proteins interact with this detergent. The binding of SDS monomers at concentrations below the critical micelle concentration (CMC) can induce changes in the protein's secondary structure, often leading to an increase in alpha-helical content before complete denaturation. As the SDS concentration increases and micelles form, the protein typically unfolds, resulting in a CD spectrum characteristic of a random coil. By titrating a protein solution with SDS and recording the CD spectra at each concentration, researchers can gain insights into the mechanism of SDS-induced protein denaturation, identifying intermediate states and characterizing the stability of different structural elements.
Fluorescence spectroscopy offers a highly sensitive approach to probe the tertiary structure and dynamics of proteins in the presence of SDS. This can be achieved by monitoring the intrinsic fluorescence of tryptophan and tyrosine residues or by using extrinsic fluorescent probes that are either covalently attached to the protein or non-covalently bound. nih.gov
The binding of SDS to a protein can alter the local environment of fluorescent probes, leading to changes in fluorescence intensity, emission wavelength, and polarization. nih.gov For instance, the fluorescent probe Nile red has been used to study the hydrophobic properties of protein-SDS complexes, as its fluorescence is enhanced upon binding to the hydrophobic regions created by the association of SDS with the protein. nih.gov
Advanced fluorescence techniques provide deeper insights into protein dynamics. Single-molecule Förster resonance energy transfer (smFRET) allows for the study of conformational changes in individual protein molecules. By labeling a protein with a donor and an acceptor fluorophore at different positions, the distance between these labels can be monitored through the efficiency of energy transfer. This enables the real-time observation of protein folding and unfolding pathways induced by SDS.
Stopped-flow fluorescence spectroscopy is another powerful technique for studying the kinetics of protein denaturation. By rapidly mixing a protein solution with an SDS solution, the subsequent changes in fluorescence can be monitored on a millisecond timescale. This provides detailed information about the rates of different steps in the unfolding process, helping to elucidate the kinetic mechanism of SDS-induced denaturation.
Compound Index
| Compound Name |
|---|
| Acrylamide |
| Ammonium persulfate |
| Coomassie Brilliant Blue |
| Dithiothreitol |
| Glycerol |
| Glycine |
| Nile red |
| Silver nitrate |
| Sodium dodecyl sulfate (B86663) |
| Tetramethylethylenediamine |
| Tris |
| Urea |
| β-mercaptoethanol |
Small-Angle X-ray Scattering (SAXS) for Solution Structure Analysis
Small-Angle X-ray Scattering (SAXS) is a powerful analytical technique for characterizing the nanoscale structure of materials, making it particularly well-suited for analyzing the size, shape, and aggregation behavior of this compound (SDS) micelles in solution. wikipedia.orgmalvernpanalytical.com By measuring the elastic scattering of X-rays at very small angles (typically 0.1 – 10°), SAXS can provide detailed information about electron density fluctuations within a sample, allowing for the determination of the structural characteristics of micelles and their complexes with other molecules. wikipedia.orgmalvernpanalytical.comcea.fr
In a typical SAXS experiment, a monochromatic X-ray beam is passed through a sample solution containing SDS. The scattered X-rays are then collected on a detector, and the resulting scattering pattern is analyzed to extract structural information. cea.fr The analysis of SAXS data can be approached in a model-dependent or model-independent manner. Model-independent analysis, such as the reconstruction of the pair-distance distribution function (PDDF), can provide general structural parameters like the maximum particle dimension and average distances between different scattering regions within the micelle (e.g., hydrophilic and hydrophobic domains). dannalab.com
Model-dependent analysis involves fitting the experimental scattering data to a predefined structural model. For SDS micelles, various models have been employed to describe their structure. A common approach is the core-shell model, which represents the micelle as having a hydrophobic core composed of the dodecyl chains and a hydrophilic shell of sulfate headgroups. dannalab.com More sophisticated models, such as a double core-shell structure, have been introduced to more accurately represent the outer hydrophilic part of the micelle. dannalab.com Furthermore, detailed analysis of SAXS data over an extended wave number range has suggested that a polydisperse triaxial ellipsoidal core-shell structure can provide a more accurate representation of the micelle shape than simpler models. reading.ac.uk
SAXS is also instrumental in studying the interaction of SDS with other molecules, such as proteins. For instance, the structure of lysozyme-SDS complexes has been investigated using SAXS. nih.gov In such studies, the analysis of the scattering profiles can reveal changes in the micellar structure upon protein binding and provide insights into the nature of the complex formed. nih.gov For example, a partially embedded swollen micellar model has been proposed to describe the scattering data of lysozyme-SDS complexes, where the protein penetrates the micellar core and shell. nih.gov
Interactive Data Table: Structural Parameters of SDS Micelles Determined by SAXS
| Parameter | Method | Value | Reference |
| Average distance between opposite hydrophilic groups | PDDF Reconstruction | ~41 Å | dannalab.com |
| Maximum distance within the particle | PDDF Reconstruction | ~55 Å | dannalab.com |
| Average distance between centers of opposite hydrophilic groups | Double Core-Shell Model | ~40.5 Å | dannalab.com |
| Outer diameter of micelle | Model-independent analysis | 6.4 nm | ichem.md |
| Micelle shape | Model form factor fitting | Polydisperse triaxial ellipsoidal core-shell | reading.ac.uk |
| Association number | Atomistic molecular dynamics simulations and form factor analysis | ~60 | reading.ac.uk |
UV-Visible Spectrophotometry in Binding and Reaction Kinetics
UV-Visible spectrophotometry is a versatile and widely used technique for investigating the binding interactions and reaction kinetics of this compound with various molecules, particularly proteins and peptides. ste-mart.comnih.gov This method relies on measuring the absorption of ultraviolet and visible light by a sample, which can provide information about the concentration of absorbing species and changes in their local environment. mabion.eu
The binding of SDS to proteins can induce conformational changes that can be monitored by UV-Vis spectroscopy. Aromatic amino acid residues, such as tryptophan and tyrosine, have characteristic absorption maxima in the UV region (around 280 nm). mabion.eu When these residues are involved in binding interactions or their surrounding environment is altered, their absorption spectra can shift. For instance, a bathochromic shift (a shift to a longer wavelength) of about 1 nm in the UV-visible spectrum of aromatic side chains is indicative of a hydrophobic interaction, as the residue moves from an aqueous to a more hydrophobic environment, such as the core of an SDS micelle. nih.gov
UV-Vis spectrophotometry can be used to study the kinetics of protein folding and unfolding induced by SDS. For example, the refolding of acid-denatured cytochrome c in the presence of SDS has been monitored using this technique. nih.gov By recording the UV-Vis spectra at different SDS concentrations, it is possible to observe spectral shifts that correspond to different structural states of the protein, such as molten globule-like states. nih.gov Stopped-flow UV-Vis spectroscopy can be employed to study the kinetics of these structural transitions on a millisecond timescale. acs.org
Furthermore, UV-Vis spectroscopy can be utilized to determine the binding constants of SDS to other molecules. By titrating a solution of a molecule with SDS and monitoring the changes in absorbance, a binding isotherm can be constructed, from which the binding affinity can be calculated. This approach has been used to study the interaction of SDS with various compounds, including drugs and dyes. researchgate.netresearchgate.net
Interactive Data Table: UV-Visible Spectroscopic Data for SDS Interactions
| Interacting Molecule | Observed Spectral Change | Interpretation | Reference |
| Substance P, bradykinin | 1-nm bathochromic shift | Hydrophobic interaction with SDS micelles | nih.gov |
| Acid-denatured cytochrome c | Absorbance peak shift to higher wavelength at 20 mM SDS | Structural transition in the micellar range | nih.gov |
| Ofloxacin | Changes in absorbance upon addition of SDS | Determination of binding and partition constants | researchgate.net |
| Sudan red III | Association interaction with SDS in microemulsions | Formation of a complex | researchgate.net |
Confocal Raman and Infrared Microspectroscopy for Spatial Profiling
Confocal Raman and Infrared (IR) microspectroscopy are powerful, non-destructive techniques that provide spatially resolved chemical information, making them highly suitable for profiling the distribution and interaction of this compound in complex systems, such as biological tissues. karger.comazom.com
Confocal Raman microscopy combines the chemical specificity of Raman spectroscopy with the high spatial resolution of confocal microscopy. boisestate.edu This technique allows for the acquisition of Raman spectra from a small, well-defined volume within a sample, enabling three-dimensional chemical imaging. nih.gov In the context of SDS, confocal Raman microscopy has been used to image the distribution of SDS in the skin. karger.com By focusing the laser at different depths within the skin sample, a depth profile of the SDS concentration can be generated, providing insights into its penetration and localization. karger.com The high sensitivity of this technique allows for the detection of SDS even at low concentrations.
Infrared microspectroscopy, particularly Fourier Transform Infrared (FT-IR) spectroscopy, is another valuable tool for studying SDS-influenced systems. FT-IR spectroscopy probes the vibrational modes of molecules, providing a characteristic "fingerprint" that can be used for chemical identification and to study molecular structure and environment. researchgate.netresearchgate.net In studies involving SDS, FT-IR has been employed to investigate the effects of this surfactant on the lipid packing and phase behavior of the stratum corneum, the outermost layer of the skin. nih.gov By using acyl chain perdeuterated SDS, it is possible to spectroscopically distinguish the exogenous surfactant from the endogenous lipids in the skin. nih.gov Such studies have revealed that SDS can reduce the amount of ordered orthorhombic phase and increase the amount of the less ordered hexagonal phase in the stratum corneum lipids, indicating a disruption of the skin's barrier function. nih.gov
Interactive Data Table: Findings from Microspectroscopic Spatial Profiling of SDS
| Technique | System Studied | Key Findings | Reference |
| Confocal Raman Microscopy | Distribution of SDS in skin | Enabled imaging of the spatial distribution and depth profiling of SDS penetration. | karger.com |
| FT-IR Spectroscopy | Interaction of SDS with stratum corneum lipids | SDS reduces the amount of orthorhombic phase and increases the amount of hexagonally packed lipid. | nih.gov |
| FT-IR Spectroscopy | Interaction of SDS with stratum corneum lipids | SDS is in a more ordered state within the stratum corneum than in solution, indicating interaction with ordered lipids. | nih.gov |
| Confocal Raman Spectroscopy | Ultrathin and self-supported SDS films | The ratio of antisymmetric to symmetric CH2 stretching band intensities is indicative of conformational and structural organization. | researchgate.net |
Calorimetric Techniques for Energetic Characterization
Isothermal Titration Calorimetry (ITC) is a powerful thermodynamic technique used to quantitatively study the interactions between molecules in solution. nih.gov It directly measures the heat change that occurs when one molecule is titrated into a solution containing another, allowing for the determination of binding affinity, stoichiometry, enthalpy, and entropy of the interaction. beilstein-journals.org This makes ITC an invaluable tool for characterizing the energetic aspects of this compound's interactions with a wide range of molecules, including polymers, proteins, and other surfactants. nih.govresearchgate.net
In a typical ITC experiment involving SDS, a solution of SDS is titrated into a sample cell containing a solution of the interacting molecule. researchgate.net The heat released or absorbed during each injection is measured, resulting in a binding isotherm that can be analyzed to extract thermodynamic parameters. The shape of the isotherm provides detailed information about the binding process. For example, the interaction between SDS and polymers like hydrophobic ethoxylated urethane (HEUR) has been studied using ITC. acs.org These studies have shown that SDS/HEUR complexes are formed through a polymer-induced micellization process at a critical aggregation concentration (CAC). acs.org
ITC is also highly effective in elucidating the nature of interactions. For instance, the binding of SDS to pectin has been shown to be an exothermic process, suggesting that the interaction is driven by hydrophobic forces. nih.gov In contrast, the binding of a cationic surfactant to pectin was found to be endothermic, indicating an electrostatic attraction. nih.gov The technique can also reveal complex binding behaviors, such as the interaction between SDS and polyethylene glycol (PEG), where an initial endothermic process (polymer-induced micellization) is followed by an exothermic process (ion-dipole association) at higher SDS concentrations for high molecular weight PEGs. researchgate.net
Furthermore, ITC can be used to study the thermodynamics of SDS micellization itself. researchgate.net By titrating a concentrated solution of SDS into a buffer, the enthalpy of demicellization can be determined, from which the enthalpy of micellization can be calculated. researchgate.net These studies have shown that the enthalpy of micellization is temperature-dependent, highlighting the role of hydrophobic interactions in this process. researchgate.net
Interactive Data Table: Thermodynamic Parameters of SDS Interactions Determined by ITC
| Interacting Molecule | Type of Interaction | Enthalpy Change | Key Findings | Reference |
| Pectin | Hydrophobic | Exothermic | Pectin reduces the critical micelle concentration of SDS. | nih.gov |
| Polyethylene Glycol (MW 900-1450) | Polymer-induced micellization | Endothermic | Formation of SDS/PEG aggregation complex. | researchgate.net |
| Polyethylene Glycol (MW > 3350) | Polymer-induced micellization followed by ion-dipole association | Endothermic then Exothermic | Re-hydration of PEG segments from the SDS micellar core. | researchgate.net |
| Hydrophobic Ethoxylated Urethane (HEUR) | Polymer-induced micellization | - | Formation of SDS/HEUR complexes at the critical aggregation concentration. | acs.org |
| Lysozyme | Electrostatic and Hydrophobic | Exothermic at low SDS concentrations | Specific electrostatic binding followed by hydrophobic cooperative association. | acs.org |
Microscopic Imaging of SDS-Influenced Systems
Scanning Electron Microscopy (SEM) is a powerful imaging technique used to obtain high-resolution images of the surface topography of a sample. nih.govmdpi.com In the context of this compound, SEM is employed to analyze the morphological changes and structures that arise in systems where SDS is present, for example, as a surfactant in material synthesis or as a component in a formulation. researchgate.netmdpi.com
The principle of SEM involves scanning a focused beam of electrons over the surface of a sample. nih.gov The interaction of the electron beam with the sample produces various signals, including secondary electrons, backscattered electrons, and X-rays, which are collected by detectors to form an image. The resulting images provide detailed information about the surface features, texture, and composition of the sample. mdpi.com
SEM has been utilized to study the effect of SDS on the morphology of synthesized crystals. For instance, in the synthesis of KNbO3 crystals from Nb2C MXene, SEM images revealed that the presence and concentration of SDS as a surfactant had a significant impact on the resulting crystal morphology. researchgate.net By comparing images of crystals grown with and without SDS, researchers can elucidate the role of the surfactant in controlling the growth and final shape of the crystals. researchgate.net
In another application, SEM has been used to analyze the surface of materials machined using SDS as a soluble metal cutting fluid. mdpi.com By examining the machined grooves with SEM, it is possible to assess the quality of the surface finish, including the presence of burrs, chipping, and material adhesion. mdpi.com These morphological analyses help in understanding the performance of SDS as a cutting fluid and its influence on the machining process. mdpi.com
Sample preparation for SEM is a critical step, especially for biological or hydrated samples, and typically involves fixation, dehydration, and coating with a conductive material to prevent charge accumulation. nih.govmdpi.commdpi.com The choice of preparation method can influence the observed morphology, and therefore, careful consideration is required to obtain images that accurately represent the sample's structure. nih.gov
Interactive Data Table: Morphological Features Observed by SEM in SDS-Influenced Systems
| System | Role of SDS | Observed Morphological Features | Reference |
| KNbO3 crystals synthesized from Nb2C MXene | Surfactant | Altered crystal morphology depending on SDS concentration. | researchgate.net |
| Micromachined grooves | Soluble metal cutting fluid | Reduced burr formation and chipping, less material adhesion on the bottom surface. | mdpi.com |
| PVC and Polyethylene films | Component of bacterial degradation study | SEM analysis revealed morphological changes on the surface of the polymers after bacterial treatment in the presence of SDS. | researchgate.net |
| Carbon steel in chloride solution | Corrosion inhibitor | Formation of a protective film on the steel surface. | researchgate.net |
Hot-Stage Microscopy (HSM) for Phase Transitions
Hot-Stage Microscopy (HSM) is a powerful thermo-optical analysis technique that integrates microscopy with precise temperature control to enable the visual observation of a material's behavior under thermal stress. damapajouh.com This method provides critical visual data on morphological and structural changes in real-time as a substance is heated or cooled. damapajouh.com HSM is particularly valuable for studying various physical and chemical phenomena, including phase transitions such as melting (Tm), crystallization (Tc), and glass transitions (Tg). damapajouh.comnih.gov It also allows for the identification of polymorphic transformations, desolvation, and the monitoring of chemical reactions and decomposition processes. damapajouh.comnih.gov
In pharmaceutical and materials science, HSM is frequently used to complement data from other thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermo-Gravimetric Analysis (TGA). nih.govresearchgate.net While DSC and TGA provide quantitative data on heat flow and mass changes, HSM offers direct visual confirmation of the events causing these changes. nih.govresearchgate.net This can be crucial for interpreting complex thermal events and detecting subtle changes that might be missed by other methods. nih.govresearchgate.net The technique can be used to study the morphology, crystalline nature, and miscibility of various compounds. nih.gov Modern HSM systems can be combined with other analytical techniques such as Fourier Transform Infrared Spectroscopy (FTIR) and Raman spectroscopy for more comprehensive in-situ analysis. nih.govparticle.dk
Applications of HSM are diverse, ranging from ensuring drug stability and bioavailability in the pharmaceutical industry to studying sintering processes in ceramics and the thermal behavior of polymers. damapajouh.comnih.gov By providing real-time insights into how materials behave under thermal stress, HSM supports formulation development and quality control. damapajouh.comparticle.dk
Chromatographic and Separation Science Applications
High-Performance Liquid Chromatography (HPLC) in SDS Analysis
High-Performance Liquid Chromatography (HPLC) is a key analytical technique for the separation, identification, and quantification of this compound (SDS). Various HPLC methods have been developed to analyze SDS, often employing mixed-mode or reverse-phase chromatography.
One approach utilizes a Primesep B4 column, which is a short carbon chain reverse-phase (RP) mixed-mode column with embedded basic ion-pairing groups. sielc.com This method allows for the retention and separation of dodecyl sulfate in under 5 minutes using a mobile phase compatible with mass spectrometry (MS). sielc.com Another effective column is the Newcrom B, which can also retain and separate dodecyl sulfate in under 10 minutes with an MS-compatible mobile phase. sielc.com
Size-exclusion HPLC (SE-HPLC) is another application where SDS is used as a reagent, particularly in the analysis of proteins. researchgate.net In this context, SDS is used to extract and solubilize proteins, which are then separated based on their molecular weight. researchgate.net The detection is typically carried out using a photodiode array detector at a wavelength of 214 nm. researchgate.net
Micellar liquid chromatography is a branch of HPLC where surfactants like SDS are added to the mobile phase above their critical micelle concentration. This technique has been used for the separation of complex mixtures, such as diuretics in human urine samples. nih.gov The presence of SDS in the mobile phase modifies the stationary phase and influences the partitioning of the analytes, thereby affecting their retention and separation. nih.gov The optimization of such methods involves adjusting the concentration of SDS and the type and concentration of organic modifiers in the mobile phase. nih.gov
The following table summarizes the conditions for different HPLC methods used in the analysis of this compound:
| Parameter | Method 1 | Method 2 | Method 3 (for Diuretics using SDS) |
| Column | Primesep B4, 4.6x150 mm, 5 µm | Newcrom B, 4.6x150 mm, 5 µm | Hypersil C18, 150x3.0 mm, 5 µm |
| Mobile Phase | MeCN/H₂O - 60/40% | MeCN/H₂O - 70/30% | 40 mM SDS and 4% tetrahydrofuran, pH 3.2 |
| Buffer | AmFm pH 3.0 - 30 mM | AmFm pH 3.0 - 60 mM | Not specified |
| Flow Rate | 1.0 ml/min | 1.0 ml/min | 0.5 ml/min |
| Detection | CAD (Corona) | CAD (Corona) | UV absorbance |
| Retention Time | Under 5 minutes | Under 10 minutes | Approximately 31 minutes for 14 diuretics |
Innovative Detection and Quantification Strategies for SDS
Nanoparticle-Based Sensing Technologies
Nanoparticle-based sensing technologies have emerged as a promising approach for the detection of this compound. These methods often rely on the interaction between SDS and nanoparticles, leading to changes in the optical properties of the nanoparticle dispersion, which can be monitored for sensing purposes.
One such strategy involves the use of gold nanoparticles (AuNPs). For instance, a colorimetric sensor can be developed based on the aggregation and disaggregation of surfactant-capped AuNPs. mdpi.com In one system, AuNPs capped with a cationic gemini surfactant undergo aggregation in the presence of SDS, resulting in a color change from red to blue. mdpi.com The subsequent addition of a biopolymer can cause disaggregation, reversing the color change, which can be used for the detection of the biopolymer. mdpi.com The sensing mechanism is dependent on the electrostatic interactions between the components. mdpi.com
Another approach utilizes glutathione-stabilized gold nanoclusters (GSH-AuNCs) in a fluorescent sensing system. nih.gov The presence of poly(diallyldimethylammonium) chloride (PDDA) enhances the fluorescence of the GSH-AuNCs. nih.gov When SDS is introduced, it interacts strongly with PDDA, leading to a recovery of the fluorescence of the GSH-AuNCs, which can be correlated to the concentration of SDS. nih.gov This method offers a linear response for SDS detection in the range of 0.2 to 12 µg/mL, with a detection limit of 0.02 µg/mL. nih.gov
Silver nanoparticles (AgNPs) have also been synthesized using plant extracts as reducing agents in the presence of SDS. nih.gov The presence and concentration of SDS were found to influence the development, texture, and shape of the AgNPs, which could be monitored by localized surface plasmon resonance peaks. nih.gov Furthermore, SDS has been used to coat magnetite nanoparticles, where it forms multilayers on the nanoparticle surface, and this coating can be characterized by various analytical techniques. researchgate.net
The following table summarizes the characteristics of two nanoparticle-based sensing technologies for SDS:
| Sensing Technology | Nanoparticle System | Detection Principle | SDS Concentration Range | Detection Limit |
| Fluorescent Sensing | Glutathione-stabilized gold nanoclusters (GSH-AuNCs) with PDDA | Fluorescence recovery due to interaction of SDS with PDDA | 0.2 - 12 µg/mL | 0.02 µg/mL |
| Colorimetric Sensing | Cationic gemini-surfactant-capped gold nanoparticles | Aggregation/disaggregation of AuNPs in the presence of SDS | Not specified | Not specified |
Fluorescent Probe Development for SDS Detection
The development of fluorescent probes offers a sensitive and selective method for the detection of this compound. These probes are designed to exhibit a change in their fluorescence properties upon interaction with SDS.
A notable example is the development of a cationic fluorescent probe synthesized through a condensation reaction between 4-di-p-tolylamino-benzaldehyde and 3-ethylbenzothiazolium iodide. This probe demonstrates high selectivity for SDS, and its mechanism of action involves both electrostatic interactions and hydrophobic effects. The cationic part of the probe interacts with the sulfate group of SDS, while the hydrophobic part interacts with the alkyl chain. This interaction leads to the formation of banded assemblies and a "turn-on" red fluorescence emission, allowing for the quantitative determination of SDS in the concentration range of 5–50 μM.
Environment-sensitive fluorescent dyes are also utilized for the detection of proteins in SDS-polyacrylamide gels. oup.com Dyes such as SYPRO Tangerine bind non-covalently to the protein-SDS complexes, resulting in a significant increase in their fluorescence emission. oup.comnih.gov The binding is primarily mediated by the interaction with SDS molecules associated with the proteins. nih.gov This principle allows for the highly sensitive visualization of protein bands in gels. oup.comnih.gov The sensitivity of such dyes can be in the range of 4–10 ng per protein band. nih.gov
The following table outlines the characteristics of developed fluorescent probes for SDS detection:
| Probe Type | Mechanism | Fluorescence Change | Quantitative Range | Application |
| Cationic Fluorescent Probe | Electrostatic and hydrophobic self-assembly with SDS | "Turn-on" red fluorescence | 5–50 μM | Quantitative determination of SDS |
| SYPRO Tangerine | Non-covalent binding to protein-SDS complexes | Fluorescence enhancement | Not applicable for direct SDS quantification | Protein detection in SDS-PAGE |
Computational and Theoretical Investigations of Sodium Dodecyl Sulfate Systems
Molecular Dynamics (MD) Simulations of SDS Interactions
Molecular Dynamics (MD) simulation is a powerful computational method used to study the physical movements of atoms and molecules. For SDS, MD simulations have been instrumental in understanding its behavior in aqueous solutions and its interactions with biological systems. These simulations can be performed at different levels of resolution, primarily categorized as atomistic and coarse-grained. nih.govunamur.be
Atomistic (AA) simulations represent every single atom in the system, offering a high level of detail. illinois.edu This fine-grained resolution allows for the explicit study of specific interactions, such as hydrogen bonding and the detailed conformation of molecules. academicjournals.org However, the computational cost of AA simulations is high, which limits the time and size scales that can be practically investigated to the initial stages of micelle formation. frontiersin.org
Coarse-grained (CG) simulations group multiple atoms into single "beads" or interaction sites, reducing the number of particles in the system. acs.orgnih.gov This simplification allows for simulations to cover much larger spatial and temporal scales, making it possible to study complex processes like micelle formation and phase behavior. frontiersin.orgacs.orgnih.gov The MARTINI force field is a commonly used framework for CG simulations of SDS. acs.orgnih.gov While less detailed, CG models have shown better agreement with experimental values for properties like the critical micelle concentration (CMC) compared to some atomistic simulations. acs.orgnih.gov A key challenge in CG modeling is accurately representing electrostatic interactions, which can sometimes be addressed using custom functions. researchgate.net
Researchers have focused on developing new sets of parameters for CG, united-atom (UA), and all-atom (AA) resolutions based on quantum mechanics (QM) optimizations to create a more coherent description across different scales. nih.govunamur.be
| Feature | Atomistic (All-Atom, AA) | Coarse-Grained (CG) |
|---|---|---|
| Resolution | Explicit representation of every atom. illinois.edu | Groups of atoms are represented as single "beads". acs.orgnih.gov |
| Detail Level | High; allows for detailed analysis of specific molecular interactions (e.g., hydrogen bonds). academicjournals.org | Lower; molecular details are averaged out. frontiersin.org |
| Time/Size Scale | Limited to nanoseconds and small system sizes due to high computational cost. frontiersin.org | Can simulate microseconds to milliseconds and larger systems, enabling study of slower processes. acs.orgnih.govnih.gov |
| Applications for SDS | Studying specific SDS-protein interactions nih.govnih.gov, initial stages of micellization frontiersin.org, behavior at interfaces. | Studying micelle self-assembly, phase diagrams rsc.org, and large-scale conformational changes. frontiersin.org |
| Advantages | High accuracy and detailed mechanistic insights. | Computationally efficient, allowing access to larger length and time scales. frontiersin.orgacs.orgnih.gov |
| Disadvantages | High computational expense limits the scope of simulations. frontiersin.org | Loss of atomistic detail; parameters need careful validation. nih.govunamur.be |
All-atom MD simulations have provided a detailed account of how SDS induces the unfolding of proteins, a process fundamental to techniques like SDS-PAGE. nih.govnih.gov Simulations of proteins such as the I27 domain of titin and β-amylase at high temperatures revealed that unfolding occurs on a microsecond timescale. nih.govnih.gov
The studies uncovered two primary mechanisms for SDS-induced protein unfolding:
Surface Intercalation : An individual SDS molecule can insert itself between two adjacent β-strands on the protein's surface, disrupting the inter-strand hydrogen bonds that maintain the secondary structure. nih.govresearchgate.net
Micellar Wedging : An SDS molecule can penetrate between two β-sheets, creating a wedge that allows a larger SDS micelle to enter and push the sheets apart. researchgate.net
Computational simulations have shed light on the interactions between SDS and biological interfaces, particularly lipid membranes. At sub-solubilizing concentrations, SDS molecules can intercalate into the lipid bilayer. researchgate.net This process is driven by the hydrophobic effect, where the hydrocarbon tail of SDS interacts with the hydrophobic core of the membrane. researchgate.net This insertion increases the hydrophilicity of the membrane, which can lead to the formation of transient, water-filled toroidal pores. nih.gov Simulations suggest that these pores, whose walls can be lined by both lipids and SDS molecules, are a mechanism for increased membrane permeability, allowing for the leakage of solutes and the flip-flop of SDS molecules between the membrane leaflets. nih.gov
Simulations have also been used to study the interaction of SDS with other biomolecules, such as bovine carbonic anhydrase (BCA). academicjournals.org These studies analyze the structure and dynamic behavior of water molecules at the SDS-protein interface, revealing how the surfactant alters the local aqueous environment. By examining properties like radial distribution functions and hydrogen bond networks, researchers can understand how SDS influences the hydration shell of a protein, which is a key factor in its stability and function. academicjournals.org
Dissipative Particle Dynamics (DPD) for Mesoscale Simulations
Dissipative Particle Dynamics (DPD) is a coarse-grained simulation technique particularly well-suited for studying the mesoscale behavior of soft matter systems like surfactant solutions. rsc.orgnih.gov DPD allows for the investigation of phenomena over larger length and time scales than are accessible with traditional MD.
DPD simulations have been successfully used to study the phase transitions of SDS in aqueous solutions and to construct its full phase diagram. nih.govnih.govacs.org By developing transferable, coarse-grained models for SDS, researchers can accurately predict the formation of various structures, such as spherical and rod-like micelles, as well as lyotropic liquid crystalline phases, across a wide range of concentrations. rsc.org These models can also explicitly consider the effect of counterions (Na+), which is crucial for accurately capturing the electrostatic interactions that govern micellization and phase behavior. nih.govnih.gov Many-body DPD (MDPD) simulations have further refined these models to reproduce experimental values for properties like the critical micelle concentration (CMC) and the degree of counterion binding. rsc.org
Development and Refinement of Force Fields for SDS
The accuracy of any molecular simulation is heavily dependent on the quality of the force field—the set of parameters and equations that describes the potential energy of the system. Several force fields, including GROMOS, CHARMM, OPLS (all-atom and united-atom), and MARTINI (coarse-grained), have been used to simulate SDS systems. acs.orgnih.govacs.org
Comparative studies have shown that the choice of force field can significantly impact simulation results, particularly for large SDS aggregates. acs.orgnih.gov For instance, the Lennard-Jones parameters for the sodium ions and the sulfate (B86663) headgroup's oxygen atoms are critical. nih.gov An overly strong interaction between the sodium counterions and the sulfate headgroups can lead to excessive screening of electrostatic repulsion, causing the simulated micelles to collapse into unrealistic, ordered bicelle structures instead of the expected rod-like or cylindrical shapes. acs.orgnih.gov The choice of water model (e.g., SPC/E, TIP3P) also influences counterion binding and micelle structure. nih.gov
To address these issues, significant research has been dedicated to refining existing force fields and developing new parameter sets. nih.govpsgraw.comnih.gov This often involves scaling Lennard-Jones parameters to better reproduce key experimental thermodynamic properties, such as the surface tension, which some united-atom models fail to capture accurately. psgraw.comnih.gov Other approaches use quantum mechanics calculations to derive more coherent parameters that can be applied across different simulation resolutions (AA, UA, and CG). nih.govunamur.be
| Force Field | Resolution | Key Findings/Characteristics from Simulations |
|---|---|---|
| GROMOS (e.g., 45A3, 53A6) | United-Atom / All-Atom | Some versions (like GROMOS45A3) can lead to unphysical bicelle structures for large aggregates due to strong sodium-oxygen interactions. nih.gov |
| OPLS (AA and UA) | All-Atom / United-Atom | The OPLS-AA force field can also produce overly condensed headgroups and bicelle formation in simulations of large micelles. nih.gov United-atom (UA) versions often fail to reproduce experimental surface tension without re-parameterization. psgraw.com |
| CHARMM36 | All-Atom | Generally provides a more stable representation of spherical and larger micelle structures compared to some GROMOS and OPLS versions. acs.orgnih.gov |
| MARTINI (2.0, 3.0) | Coarse-Grained | Enables large-scale simulations of micellization and phase behavior. frontiersin.org Can accurately predict the CMC in good agreement with experimental data. acs.orgnih.gov |
Computational Studies of SDS Adsorption and Aggregation at Solid Surfaces
MD simulations are a valuable tool for investigating the adsorption and self-assembly of SDS molecules at solid-liquid interfaces, which is crucial for applications in detergency, mineral processing, and nanomaterial synthesis.
Studies on titanium dioxide (TiO₂) surfaces have shown that the crystallographic orientation of the solid is a key factor in determining the structure of adsorbed SDS aggregates. researchgate.netnih.gov
On the rutile (100) surface, SDS molecules tend to form hemicylindrical structures. researchgate.netnih.gov
On the rutile (110) surface, they form hemisphere-like aggregates. researchgate.netnih.gov
On rutile (100) and (001) surfaces, SDS can form distinct molecular layers parallel to the surface. researchgate.netnih.gov
The nature of the surface dictates the primary mode of interaction. On hydrophilic surfaces like silicon dioxide and titanium dioxide, SDS molecules typically adsorb via their polar sulfate headgroups, with the hydrophobic tails extending away from the surface. daneshyari.com Conversely, on hydrophobic surfaces like graphite, adsorption occurs primarily through the hydrocarbon tails, with the headgroups oriented towards the aqueous phase. daneshyari.com These adsorbed surfactant structures can then influence the adsorption of other molecules, such as phenol, from the solution. daneshyari.com
| Solid Surface | Primary Adsorption Mode | Observed Aggregate Structure(s) |
|---|---|---|
| Titanium Dioxide (Rutile, 100) | Headgroup interaction with surface oxygen atoms. nih.gov | Hemicylinder; molecular layers parallel to the surface. researchgate.netnih.gov |
| Titanium Dioxide (Rutile, 110) | Headgroup interaction with surface oxygen atoms. nih.gov | Hemisphere-like structure. researchgate.netnih.gov |
| Silicon Dioxide | Adsorption via headgroups. daneshyari.com | Micellar shapes influenced by the surface. daneshyari.com |
| Graphite | Adsorption via tail groups. daneshyari.com | Micellar shapes influenced by the surface. daneshyari.com |
Sodium Dodecyl Sulfate in Materials Science and Nanotechnology Research
Role as a Structure-Directing Agent in Nanomaterial Synthesis (e.g., Capping Agent)
In the field of nanotechnology, precise control over the size, shape, and morphology of nanoparticles is paramount as these characteristics dictate their ultimate properties and applications. Sodium Dodecyl Sulfate (B86663) is widely employed as a structure-directing agent (SDA) or capping agent to achieve this control during the synthesis of various nanomaterials. researchgate.netfrontiersin.orgdntb.gov.ua
As a capping agent, SDS adsorbs onto the surface of newly formed nanoparticle nuclei, preventing their uncontrolled growth and aggregation. researchgate.netfrontiersin.org The hydrophobic alkyl chains of the SDS molecules interact with each other, while the hydrophilic sulfate head groups orient towards the aqueous medium, creating a stabilizing layer. This steric and electrostatic repulsion between coated nanoparticles maintains their dispersion and influences their final size. For instance, in the synthesis of magnetite nanoparticles, SDS has been shown to limit the size of the nuclei formed during co-precipitation. researchgate.net Similarly, during the solvothermal synthesis of nickel nanoparticles, increasing the concentration of SDS as a stabilizer led to a reduction in the average particle size. ias.ac.in
The concentration of SDS is a critical factor. In the synthesis of silver nanoparticles, the rate of sulfite (B76179) addition and the SDS concentration were found to determine the size, shape, and stability of the final particles. researchgate.net At higher SDS concentrations (10 mM), stable, spherical nanoparticles with a low polydispersity were produced. researchgate.net Beyond its critical micelle concentration (cmc), SDS can form micelles that act as templates or nanoreactors, guiding the formation of specific nanoparticle morphologies. nih.gov Studies on ZnO nanostructures have also demonstrated that using SDS as a structure-directing agent can significantly modify the shape and size of the resulting crystals. dntb.gov.ua The interaction between SDS and other reagents can lead to various shapes, including hexagonal, rod-like, and spherical nanoparticles, depending on the synthesis conditions. nih.gov
Interfacial Phenomena in Polymer and Colloidal Systems
The interfacial properties of SDS are fundamental to its application in polymer and colloidal science. Its amphiphilic nature drives it to interfaces, such as liquid-air, liquid-liquid, or solid-liquid, where it lowers the interfacial tension and facilitates the formation and stabilization of emulsions and dispersions. firp-ula.orgmdpi.com
In polymer systems, SDS interacts with polymers to form complexes that can exhibit unique solution and interfacial behaviors. The interaction between SDS and nonionic polymers like polyacrylamide (PAM) has been investigated, showing that SDS can bind to the polymer chain, causing it to extend at the binding site. researchgate.net In systems containing cationic comb polymers at the silica/water interface, the addition of SDS leads to complex interfacial structures. Neutron reflectivity measurements have revealed different regimes of behavior, including the adsorption of surfactant to the polymer-covered surface and the formation of polymer/surfactant aggregates with well-defined internal structures. rsc.org The interaction between SDS and polymers like polyethyleneimine (PEI) can induce a transition from a stable polymer solution to a colloid dispersion. acs.org
In colloidal systems, SDS acts as a stabilizer for particulate dispersions. It is crucial in processes like emulsion polymerization, where it stabilizes the oil-water emulsion, preventing the aggregation of monomer droplets and ensuring controlled particle formation. mdpi.com The aggregation behavior of SDS itself, particularly its critical micelle concentration (CMC), can be influenced by additives like ionic liquids, which can promote spontaneous micellization. nih.govresearchgate.net The presence of even trace amounts of impurities, such as dodecanol (B89629) from SDS hydrolysis, can drastically affect the interfacial properties, highlighting the sensitivity of these systems. acs.org
Research on SDS Analogs and Functional Derivatives
Research into analogs and functional derivatives of SDS aims to find molecules with improved or specialized properties for specific applications. nih.govnih.gov These studies often involve modifying the head group or the alkyl chain to tune the molecule's detergent strength, binding characteristics, and mildness. nih.govsemanticscholar.orgmdpi.com
A comparative analysis of SDS with its analogs, such as Sodium Lauroyl Sarcosinate (Sarkosyl) and Sodium Lauroyl Glutamate (SLG), reveals significant differences in their performance and mechanisms, particularly in biological applications like protein chemistry. nih.govnih.gov
SDS is known as a strong, denaturing detergent that effectively disrupts most non-covalent molecular interactions, which is why it is extensively used in SDS-PAGE to separate proteins by molecular weight. nih.govnih.gov However, this strong denaturing capability can be a drawback when the preservation of protein structure or function is desired. mdpi.com
Sarkosyl is considered a milder detergent than SDS. nih.govresearchgate.net While it can denature many proteins, it is less aggressive than SDS and has been used to identify proteins with moderate kinetic stability that are not resistant to SDS. nih.govresearchgate.netscispace.com Its milder properties also allow it to solubilize membrane and aggregation-prone proteins while sometimes maintaining their native structure. researchgate.net
Sodium Lauroyl Glutamate (SLG) is even milder than both SDS and Sarkosyl. nih.govnih.gov It has been used for the solubilization and refolding of proteins. Studies show that SLG has weaker effects on native protein structures and dissociates more readily from them compared to SDS or Sarkosyl. This property makes it potentially more suitable for applications like cell lysis for functional proteomics, where preserving protein activity is crucial. nih.gov
Table 1: Comparative Properties of SDS and Its Analogs
| Property | Sodium Dodecyl Sulfate (SDS) | Sodium Lauroyl Sarcosinate (Sarkosyl) | Sodium Lauroyl Glutamate (SLG) |
|---|---|---|---|
| Detergent Strength | Strong, highly denaturing nih.govnih.gov | Milder than SDS nih.govresearchgate.net | Mild nih.govnih.gov |
| Primary Use in Protein Science | Denaturing electrophoresis (SDS-PAGE), strong solubilization, cell lysis nih.govnih.gov | Solubilization of aggregation-prone proteins, characterization of protein fibrils nih.govresearchgate.net | Protein refolding, solubilization from inclusion bodies, potentially functional proteomics nih.govnih.gov |
| Effect on Native Protein Structure | Disrupts native structure, causes denaturation nih.govmdpi.com | Can bind to unfolded and native proteins, less denaturing than SDS nih.govresearchgate.net | Weaker effects on native structure, readily dissociates nih.govnih.gov |
| Micellar Size | Larger micellar size compared to Sarkosyl researchgate.net | Small micellar size, aggregation number of ~80 nih.govresearchgate.net | Larger micellar size compared to Sarkosyl researchgate.net |
Environmental Research and Ecotoxicological Assessments of Sodium Dodecyl Sulfate
Microbial Biodegradation Pathways and Kinetics
The environmental persistence of sodium dodecyl sulfate (B86663) is largely mitigated by its susceptibility to microbial degradation. A variety of microorganisms, particularly bacteria such as Pseudomonas sp., are capable of utilizing SDS as a carbon source. santos.comhibiscuspublisher.com The biodegradation process is typically rapid and efficient under aerobic conditions. nih.gov
The primary pathway for the aerobic biodegradation of SDS is initiated by the enzymatic action of alkyl sulfatases. These enzymes catalyze the hydrolytic cleavage of the sulfate ester bond, releasing inorganic sulfate and the fatty alcohol, 1-dodecanol. santos.comnih.gov This initial step is crucial as it eliminates the surfactant properties of the molecule. nih.gov
Following the initial hydrolysis, the resulting 1-dodecanol is sequentially oxidized. Alcohol dehydrogenase first converts 1-dodecanol to its corresponding aldehyde, dodecanal. Subsequently, an aldehyde dehydrogenase oxidizes dodecanal to dodecanoic acid (lauric acid). nih.gov This dodecanoic acid then enters the beta-oxidation pathway, where it is progressively broken down into two-carbon units (acetyl-CoA), which are then mineralized to carbon dioxide and water through the citric acid cycle. nih.gov Studies using radiolabeled SDS have confirmed that a significant portion of the carbon from the dodecyl chain is released as CO2, with the remainder being incorporated into cellular biomass.
The kinetics of SDS biodegradation have been shown to follow various models, including the Haldane substrate inhibition model. This model is particularly relevant as it accounts for the inhibitory effects of high concentrations of SDS on microbial activity. researchgate.nethibiscuspublisher.com Research has demonstrated high degradation efficiencies; for instance, Pseudomonas aeruginosa isolated from contaminated soil was found to degrade 96% of SDS within 48 hours. nih.gov Similarly, mixed microbial cultures from wastewater have achieved removal efficiencies of over 99% in the same timeframe. researchgate.net The maximum growth rate (µmax) and inhibition constant (Ki) are key parameters in these kinetic studies. For Serratia marcescens, µmax was recorded at 0.13 h-1, with an inhibition constant (Ki) of 11.303 g L-1 SDS. hibiscuspublisher.com
Table 1: Key Stages in the Microbial Biodegradation of Sodium Dodecyl Sulfate
| Step | Process | Key Enzyme(s) | Intermediate Compound(s) | Final Products |
| 1 | Hydrolysis | Alkyl sulfatase | 1-Dodecanol, Inorganic Sulfate | - |
| 2 | Oxidation | Alcohol dehydrogenase | Dodecanal | - |
| 3 | Oxidation | Aldehyde dehydrogenase | Dodecanoic acid (Lauric acid) | - |
| 4 | Beta-oxidation | Various | Acetyl-CoA | Carbon Dioxide, Water, Biomass |
Aquatic Ecotoxicology and Environmental Impact Studies
Despite its rapid biodegradation, the introduction of SDS into aquatic environments can have significant ecotoxicological effects before it is degraded. hibiscuspublisher.com Its surfactant properties can disrupt cell membranes of aquatic organisms. Numerous studies have been conducted to determine the acute toxicity of SDS across different trophic levels. The toxicity is generally quantified by the median lethal concentration (LC50), the concentration that is lethal to 50% of the test population over a specified period, and the median effective concentration (EC50), which is the concentration that causes a non-lethal effect (e.g., immobilization) in 50% of the population.
Acute toxicity tests have revealed that SDS can be highly toxic to a range of aquatic life. For instance, the 96-hour LC50 for the planarian Dugesia japonica has been reported as 3.20 mg/L. nih.gov Studies on freshwater mollusks, which are often sensitive to pollutants, have shown a wide range of EC50 values. The gastropod Leptoxis ampla is particularly sensitive, with a 96-hour EC50 of only 0.026 mg/L (26 µg/L), while the unionid mussel Villosa nebulosa is more tolerant, with a 96-hour EC50 of 14.469 mg/L. molluskconservation.orgresearchgate.net
Fish species also exhibit sensitivity to SDS. The Arabian killifish (Aphanius dispar) embryo test revealed both an EC50 and LC50 of 9.37 mg/L. nih.gov Other marine organisms tested include the crustacean Tigriopus fulvus (96h LC50 of 7.42 mg/L) and the sea urchin Paracentrotus lividus (96h LC50 of 3.20 mg/L). nih.gov The data indicates that sensitivity to SDS varies considerably among different species.
Table 2: Acute Aquatic Toxicity of this compound (SDS) to Various Organisms
| Trophic Level | Species | Endpoint | Duration (hours) | Concentration (mg/L) |
| Mollusk | Leptoxis ampla (Gastropod) | EC50 | 96 | 0.026 |
| Mollusk | Somatogyrus sp. (Gastropod) | EC50 | 96 | 1.986 |
| Mollusk | Hamiota perovalis (Unionid) | EC50 | 96 | 6.102 |
| Mollusk | Villosa nebulosa (Unionid) | EC50 | 96 | 14.469 |
| Planarian | Dugesia japonica | LC50 | 96 | 3.20 |
| Echinoderm | Paracentrotus lividus (Sea Urchin) | LC50 | 96 | 3.20 |
| Algae | Dunaliella tertiolecta | LC50 | 96 | 4.80 |
| Fish | Dicentrarchus labrax (Sea Bass) | LC50 | 96 | 7.34 |
| Crustacean | Tigriopus fulvus | LC50 | 96 | 7.42 |
| Fish | Aphanius dispar (Arabian killifish) | EC50 / LC50 | Not Specified | 9.37 |
Environmental Fate and Transport Modeling
Understanding the environmental fate and transport of SDS is essential for predicting its potential concentrations and exposure risks in various environmental compartments. Modeling is a key tool used for this purpose, integrating the physical, chemical, and biological processes that govern the movement and degradation of the compound.
The primary factors influencing the environmental fate of SDS are its high water solubility and its rapid biodegradability. santos.comnih.gov Due to its high solubility (>130 g/L at 20°C), SDS is unlikely to volatilize from water or soil surfaces. santos.com Hydrolysis is also not considered a significant fate process under typical environmental pH conditions. santos.com The compound's partitioning behavior, indicated by a low octanol-water partition coefficient (log Pow of 1.6), suggests a low potential for bioaccumulation in organisms and low sorption to soil and sediment. nih.gov
Environmental fate and transport models, such as HYDRUS-1D, have been used to simulate the movement of SDS through soil. researchgate.net These models incorporate processes like advection (transport with the bulk flow of water), dispersion (spreading of the solute), sorption to soil particles, and degradation. A study using HYDRUS-1D to model SDS transport in clayey soil found that leaching was a dominant process compared to sorption and biodegradation under the experimental conditions. researchgate.net Such models can help predict the potential for groundwater contamination under various scenarios, such as different soil types and infiltration rates.
The rapid rate of biodegradation is a critical parameter in these models. Because SDS is readily biodegradable, its persistence in most environments is low. santos.com This means that under most conditions, microbial degradation will significantly reduce SDS concentrations, limiting its transport over long distances in surface or groundwater. The interplay between the rate of transport (e.g., water flow velocity) and the rate of degradation determines the extent of a potential contamination plume.
Prospective Research Directions and Interdisciplinary Applications of Sodium Dodecyl Sulfate
Integration with Advanced Proteomics and Structural Biology Approaches
Sodium dodecyl sulfate (B86663) is integral to many proteomics workflows, primarily for its ability to denature and solubilize proteins. agscientific.commclab.com In top-down proteomics (TDP), which analyzes intact proteins, SDS is highly beneficial for sample preparation, particularly with gel-based separation methods like GELFrEE (gel-eluted liquid fraction entrapment electrophoresis), as it effectively maintains protein solubility during fractionation. nih.gov While SDS is known for its efficacy in recovering hydrophobic proteins, including membrane proteins, its presence is a significant drawback for mass spectrometry (MS) as it suppresses the signal and impairs chromatography. nih.govallumiqs.com Consequently, effective SDS depletion strategies are crucial. nih.govallumiqs.com Methods such as acetone (B3395972) precipitation and ion substitution-mediated precipitation using potassium chloride (to form potassium dodecyl sulfate) have been developed to remove SDS to concentrations below 0.001% w/v, rendering samples compatible with LC-MS analysis. researchgate.netnih.gov The combination of SDS-based separation, like SDS-PAGE, with LC-MS, known as the GeLC-MS workflow, is a widely used approach for in-depth proteome analysis. frontiersin.org
In structural biology, SDS is utilized in techniques that provide high-resolution structural information.
Cryo-Electron Microscopy (Cryo-EM): SDS is used in sample preparation for cryo-EM, particularly in a technique called SDS-digested freeze-fracture replica labeling (SDS-FRL). nih.gov In this method, SDS is used to dissolve unfractured areas of cell membranes after freeze-fracturing, allowing for cytochemical labeling of the exposed membrane surfaces to study the two-dimensional distribution of integral membrane proteins. nih.gov However, SDS is generally considered a "harsh" detergent that can denature proteins, so milder, non-ionic detergents are often preferred for solubilizing membrane proteins while maintaining their structural integrity for Cryo-EM studies. mdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: For solution NMR studies of membrane proteins, detergents are essential to create a membrane-mimicking environment. nih.gov SDS is one of a variety of detergents used to form micelles that solubilize membrane proteins, allowing for the determination of their atomic-resolution structure and dynamics. nih.gov Solid-state NMR (SSNMR) is another powerful technique that can be applied to proteins in non-crystalline or insoluble states, such as gels or precipitates, conditions where SDS might be present. cam.ac.ukfrontiersin.org NMR chemical shifts are highly sensitive to local protein structure and can be used to determine secondary and tertiary structures. cam.ac.uknih.gov
| Technique | Role of Sodium Dodecyl Sulfate (SDS) | Key Research Findings & Considerations |
|---|---|---|
| Top-Down Proteomics (TDP) | Maintains protein solubility during gel-based fractionation (e.g., GELFrEE). nih.gov | SDS must be depleted before MS analysis to avoid signal suppression; various depletion strategies exist. nih.govresearchgate.netnih.gov |
| GeLC-MS | Used in SDS-PAGE for size-based protein separation prior to LC-MS analysis. frontiersin.org | A standard workflow for in-depth proteome analysis, but requires efficient protein recovery and SDS removal from gel slices. frontiersin.org |
| Cryo-Electron Microscopy (Cryo-EM) | Used in SDS-digested freeze-fracture replica labeling (SDS-FRL) to expose membrane surfaces for labeling. nih.gov | Considered a harsh detergent that can denature proteins; milder detergents are often preferred for structural integrity. mdpi.com |
| NMR Spectroscopy | Forms micelles to solubilize membrane proteins for structural studies in a membrane-like environment. nih.gov | Enables atomic-resolution studies of membrane protein structure and dynamics in solution. nih.govwikipedia.org |
Next-Generation Computational Methodologies for Complex SDS-Driven Systems
Molecular dynamics (MD) simulations have become an indispensable tool for understanding the behavior of SDS at an atomic level. illinois.edu These computational methods allow researchers to observe the microscopic details of SDS interactions with proteins and its self-assembly into micelles over timescales of microseconds. illinois.edunih.gov A significant area of research involves the refinement of force fields—the set of parameters used to describe the physics of the atoms in a simulation—to more accurately model SDS behavior.
Studies have compared various force fields, such as GROMOS, CHARMM36, and OPLS-AA, to determine their effectiveness in simulating SDS micelles. acs.orgnih.govresearchgate.net Research has shown that specific parameters, like the Lennard-Jones parameters for the sodium ions and the oxygen atoms of the SDS headgroup, as well as the chosen water model, critically control the simulated micelle structure. nih.gov Inaccurate parameters can lead to the formation of unphysical structures, such as bicelles instead of the expected spherical or rod-like micelles, especially at high aggregation numbers. nih.gov
To improve accuracy and consistency across different levels of detail, researchers are developing new sets of parameters based on high-level quantum mechanics (QM) calculations. nih.govunamur.be This approach allows for the creation of coherent multi-scale models that span coarse-grained (CG), united-atom (UA), and all-atom (AA) resolutions. nih.govunamur.be These advanced computational models provide unprecedented insight into complex SDS-driven processes. For instance, all-atom MD simulations have been used to elucidate the specific mechanisms of SDS-induced protein unfolding, revealing how individual SDS molecules can insert between protein structural elements, leading to denaturation. nih.govresearchgate.net These simulations show that unfolded proteins often wrap around SDS micelles in a dynamic "necklace-and-beads" configuration. nih.gov
| Computational Method/Approach | Focus of Research | Key Findings |
|---|---|---|
| Molecular Dynamics (MD) Simulations | Studying the self-assembly of SDS into micelles and its interaction with proteins. illinois.edunih.gov | Reveals microscopic details of protein unfolding mechanisms and the dynamic structure of protein-SDS complexes. nih.govresearchgate.net |
| Force Field Comparison (GROMOS, CHARMM36, OPLS-AA) | Evaluating the accuracy of different force fields in representing SDS micelle formation. acs.orgnih.gov | Lennard-Jones parameters for ions and the water model are critical for predicting correct micelle shape; some force fields produce artifacts at high aggregation numbers. nih.gov |
| Quantum Mechanics (QM) Based Parameterization | Developing more accurate and coherent parameters for SDS simulations across multiple resolutions (AA, UA, CG). nih.govunamur.be | Leads to more consistent descriptions of SDS behavior and specific molecular interactions within and outside the micelle. nih.govunamur.be |
| Multi-scale Modeling | Combining different levels of simulation detail (e.g., coarse-grained and all-atom) to study large systems over long timescales. nih.govunamur.be | Provides a comprehensive view of SDS systems, from overall micelle properties to specific atomic interactions. nih.gov |
Novel Applications in Biophysical Chemistry and Industrial Biotechnology
The unique properties of SDS continue to inspire novel applications in diverse scientific and industrial fields. Its role as a versatile surfactant is being explored in advanced materials, drug delivery, and biotechnological processes. rroij.comchemicalbook.comresearchgate.net
In biophysical chemistry, SDS is widely used to study protein folding and unfolding pathways. nih.gov It can induce a "molten globule" state in proteins, which is an important intermediate in the folding process. nih.gov By carefully controlling the SDS concentration, researchers can manipulate protein conformations to investigate the structural transitions that govern protein function and misfolding. nih.gov The interaction is complex, with the final structure depending on the SDS-to-protein ratio and the absolute concentrations of each component. nih.gov
In the pharmaceutical field, SDS is being investigated for its role in advanced drug delivery systems. agscientific.comnbinno.comwikipedia.org It can act as a stabilizer in nanoparticle formulations like niosomes, which are vesicles used for transdermal drug delivery. nih.govresearchgate.net The addition of SDS at optimal concentrations significantly increases the zeta potential of the niosomes, improving their stability and enhancing the transdermal flux of encapsulated drugs. nih.govresearchgate.net SDS has also been incorporated into nanocomposites for the controlled release of drugs, where the release rate can be modulated by varying the pH of the surrounding medium. mdpi.com
In industrial biotechnology, SDS remains a key reagent. It is commonly used for cell lysis to extract DNA and RNA, as it efficiently disrupts cell membranes and denatures proteins, including nucleic acid-degrading enzymes. agscientific.comwikipedia.org Another application is in zymography, a technique where enzyme activity is detected directly in a polyacrylamide gel following electrophoresis. nih.gov This method allows for the identification of catalytic activity in complex protein mixtures. nih.gov
| Application Area | Specific Use of this compound (SDS) | Research Outcome |
|---|---|---|
| Biophysical Chemistry | Inducing and studying protein folding intermediates, such as the molten globule state. nih.gov | Provides insight into protein folding mechanisms and the stability of different conformational states. nih.govnih.gov |
| Drug Delivery | Stabilizer in niosome formulations for enhanced transdermal drug delivery. nih.govresearchgate.net | Improves the stability and skin permeation of encapsulated drugs by increasing the surface charge of nanovesicles. nih.govresearchgate.net |
| Drug Delivery | Component of nanocomposites for pH-controlled drug release. mdpi.com | Enables targeted and controlled release of therapeutic agents in response to specific physiological pH values. mdpi.com |
| Industrial Biotechnology | Reagent for cell lysis in DNA/RNA extraction protocols. agscientific.comwikipedia.org | Efficiently disrupts cell membranes and inactivates nucleases, facilitating the purification of high-quality nucleic acids. agscientific.com |
| Industrial Biotechnology | Used in zymography to detect enzyme activity after SDS-PAGE. nih.gov | Allows for the identification and characterization of specific enzymes within complex biological samples. nih.gov |
Q & A
Q. How is SDS utilized in SDS-PAGE for protein separation, and what methodological considerations ensure reproducibility?
SDS-PAGE relies on SDS to denature proteins by binding to hydrophobic regions, imparting a uniform negative charge-to-mass ratio. Key steps include:
- Sample preparation : Boiling samples in a buffer containing 1–2% SDS and β-mercaptoethanol to reduce disulfide bonds .
- Gel composition : Acrylamide concentration gradients (e.g., 12% resolving gel) tailored to protein size.
- Electrophoresis conditions : Constant voltage (e.g., 100–150 V) to ensure consistent migration . Reproducibility requires precise SDS purity (>99%) and avoiding incomplete solubilization, which can cause band smearing.
Q. What standardized protocols exist for preparing SDS-containing buffers in biochemical assays?
Pharmacopeial methods recommend:
- Phosphate buffer with 0.5% SDS : Dissolve 50 g SDS in 9 L water, add 100 mL 1 M sodium phosphate (pH 7), adjust with NaOH, and dilute to 10 L .
- Critical considerations : Filter sterilization (0.22 µm) to remove particulates and verifying pH post-SDS addition, as SDS can alter solution acidity.
Q. How does SDS solubilize membrane proteins for proteomic analysis?
SDS disrupts lipid-protein interactions via its amphipathic structure:
- Concentration : 1–4% SDS in lysis buffers to denature membranes.
- Reduction and alkylation : Prior to tryptic digestion, SDS is diluted or replaced with milder detergents (e.g., Triton X-100) to avoid enzyme inhibition .
- Validation : Post-solubilization, Bradford assays or SDS-PAGE confirm protein integrity .
Advanced Research Questions
Q. How can micellization parameters (CMC, counterion binding, aggregation number) be estimated from conductivity data?
Conductivity models combine mass-action thermodynamics and Debye-Hückel-Onsager theory:
- Experimental design : Measure conductivity across SDS concentrations (pre- and post-CMC) at controlled temperatures (20–50°C) .
- Parameter estimation : Nonlinear regression fits data to derive CMC (≈8.2 mM at 25°C), counterion binding (β ≈ 0.6–0.7), and aggregation numbers (n ≈ 60–80) .
- Validation : Compare with surface tension or fluorescence quenching data to resolve discrepancies caused by ionic strength variations .
Q. How can conflicting CMC values for SDS in literature be resolved methodologically?
Discrepancies arise from:
- Technique limitations : Conductivity (sensitive to impurities) vs. surface tension (requires equilibrium conditions) .
- Solution conditions : Temperature, salinity, and counterion type (e.g., Na⁺ vs. Li⁺) alter CMC. Mitigation strategies:
- Standardized calibration : Use ultrapure SDS (>99%) and degas solutions to minimize artifacts.
- Cross-validation : Combine multiple techniques (e.g., isothermal titration calorimetry + NMR) .
Q. What computational models predict micelle/water partition coefficients for solutes in SDS micelles?
COSMO-RS and UNIFAC models predict partitioning based on solute hydrophobicity and SDS micelle structure:
- COSMO-RS : Uses quantum-chemical descriptors to estimate partition coefficients (log P) for aromatic solutes (e.g., log P ≈ 3.5 for benzene) .
- UNIFAC : Group-contribution approach for homologous series (e.g., n-alkanes) with adjustments for interfacial contributions . Validation requires experimental octanol/water partition coefficients and micelle core simulations.
Q. How does SDS enhance colloidal stability in electrophoretic deposition (EPD) of nanomaterials?
SDS increases zeta potential via adsorption to particle surfaces:
- Procedure : Add 0.1–0.5% SDS to aqueous MoS₂ suspensions, sonicate for 1–2 hr, and measure zeta potential (e.g., from −30 mV to −60 mV) .
- Mechanism : Anionic SDS creates electrostatic repulsion, reducing agglomeration. Stability is confirmed via sedimentation tests over 30 days .
Q. What experimental evidence supports the charged phase separation model for SDS micelle formation?
Activity coefficient measurements (EMF and pNa electrodes) show:
- Above CMC : Surfactant ion activity (a_D) increases linearly with concentration, while counterion activity (a_Na) plateaus .
- Gibbs adsorption : Direct correlation between a_D, a_Na, and surface tension reduction confirms phase separation .
- Log-log plots : Linear log a_D vs. log a_Na relationships validate mass-action micellization .
Methodological Best Practices
- SDS purity : Use ≥98% purity (verified by HPLC ) to avoid alkyl chain length variability.
- CMC determination : Prefer fluorescence spectroscopy with pyrene probes for sensitivity to trace impurities .
- Proteomics workflows : Replace SDS with compatible detergents (e.g., SDC) prior to LC-MS to prevent ion suppression .
For experimental replication, always report SDS lot numbers, solution preparation protocols, and environmental conditions (temperature, pH).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
